Product packaging for N-(2-Hydroxyethyl)propionamide(Cat. No.:CAS No. 18266-55-2)

N-(2-Hydroxyethyl)propionamide

Cat. No.: B095570
CAS No.: 18266-55-2
M. Wt: 117.15 g/mol
InChI Key: GQKLTNAIFDFUDN-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)propionamide is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B095570 N-(2-Hydroxyethyl)propionamide CAS No. 18266-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)propanamide
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InChI

InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GQKLTNAIFDFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7066350
Record name Propanamide, N-(2-hydroxyethyl)-
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Molecular Weight

117.15 g/mol
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CAS No.

18266-55-2
Record name N-(2-Hydroxyethyl)propionamide
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Record name Propionylaminoethanol
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Record name Propanamide, N-(2-hydroxyethyl)-
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Record name Propanamide, N-(2-hydroxyethyl)-
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Record name Propanamide, N-(2-hydroxyethyl)-
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Record name N-(2-hydroxyethyl)propionamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and reaction pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental methodologies are described to facilitate replication.

Chemical and Physical Properties

This compound, also known as N-propionylethanolamine, is a stable, colorless to light yellow liquid at room temperature.[1] It is soluble in water.[1]

Identification
IdentifierValue
IUPAC Name N-(2-hydroxyethyl)propanamide
CAS Number 18266-55-2[2]
Molecular Formula C5H11NO2[2][3]
Synonyms N-Propionylethanolamine, beta-Hydroxyethylpropionamide[2]
InChI InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[1]
SMILES CCC(=O)NCCO[1]
Physicochemical Data
PropertyValue
Molecular Weight 117.15 g/mol [1]
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 203 °C at 10 mmHg[1]
Density 1.07 g/cm³
Refractive Index 1.4690-1.4720
Solubility Soluble in water[1]
Purity (typical) >97.0% (GC)[1]

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acylation of ethanolamine with a propionic acid derivative, such as propionic anhydride or propionyl chloride. The following protocol is a generalized procedure based on standard amidation reactions.

Materials:

  • Ethanolamine

  • Propionic anhydride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 molar equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the flask in an ice bath.

  • Slowly add propionic anhydride (1.0 molar equivalent), dissolved in the anhydrous solvent, dropwise to the stirred ethanolamine solution. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any unreacted propionic anhydride and the propionic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[2]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and purity assessment of this compound.[1]

  • Column: A polar capillary column is recommended.

  • Carrier Gas: Helium

  • Injection Mode: Split/splitless

  • Temperature Program: An initial temperature of 60°C, ramped to 250°C.

  • MS Detection: Electron ionization (EI) with a full scan range.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.[1]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons adjacent to the carbonyl group, and two triplets for the methylene protons of the hydroxyethyl group, along with signals for the NH and OH protons.

  • ¹³C NMR: Expected signals would include a peak for the carbonyl carbon, and distinct signals for the other four carbon atoms in the molecule.

2.2.4. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in this compound.

  • Expected Absorptions:

    • A broad O-H stretch from the alcohol group around 3300 cm⁻¹.[4]

    • An N-H stretch from the secondary amide, also in the region of 3300 cm⁻¹.[4]

    • A strong C=O stretch from the amide group around 1640 cm⁻¹.[4]

    • C-H stretching and bending vibrations.

Visualizations

Chemical Structure

chemical_structure cluster_0 This compound C1 CH₃ C2 CH₂ C1->C2 C3 C=O C2->C3 N N-H C3->N C4 CH₂ N->C4 C5 CH₂ C4->C5 O OH C5->O

Caption: Chemical structure of this compound.

Synthesis Workflow

synthesis_workflow Reactants Ethanolamine + Propionic Anhydride Reaction Amidation Reaction (Solvent, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Drying & Solvent Removal (MgSO₄, Rotary Evaporation) Workup->Purification FinalProduct Vacuum Distillation Purification->FinalProduct Product This compound FinalProduct->Product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Workflow

analytical_workflow Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC GCMS GC-MS Analysis (Identification, Purity) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C - Structure) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR Data Data Analysis & Characterization HPLC->Data GCMS->Data NMR->Data IR->Data

Caption: Analytical workflow for the characterization of this compound.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any biological signaling pathways. Its primary applications are anticipated to be in chemical synthesis and materials science rather than as a bioactive molecule.

Conclusion

This technical guide has summarized the key chemical properties, a plausible synthesis protocol, and analytical methodologies for this compound. The provided data and visualizations serve as a valuable resource for researchers and professionals working with this compound. Further research may explore its potential applications in various fields.

References

N-(2-Hydroxyethyl)propionamide: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18266-55-2 Synonyms: N-Propionylethanolamine, Hydroxyethylpropionamide

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)propionamide, a chemical compound of interest in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analysis, and current understanding of its applications.

Core Properties and Specifications

This compound is a clear, colorless to light yellow liquid at room temperature. Its chemical structure features a propionamide group linked to a hydroxyethyl chain, rendering it soluble in water.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 18266-55-2
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance Colorless to Light yellow to Light orange clear liquid
Boiling Point 203 °C / 10 mmHg
Density 1.07 g/cm³
Refractive Index 1.47
Flash Point 145 °C
Water Solubility Soluble
Purity (typical) >97.0% (GC)

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be logically derived from standard amidation reactions. The most probable synthetic routes involve the reaction of ethanolamine with either a propionic acid derivative or an ester.

Proposed Synthesis Routes

Two primary methods are proposed for the synthesis of this compound:

  • Direct Amidation of Propionic Acid with Ethanolamine: This method involves the direct reaction between propionic acid and ethanolamine, typically at elevated temperatures to drive off the water formed as a byproduct, thus pushing the reaction to completion. An acid catalyst may be employed.

  • Aminolysis of an Ethyl Propionate with Ethanolamine: This route involves the reaction of an ester, such as ethyl propionate, with ethanolamine. This reaction can often be performed under milder conditions than direct amidation.

A general workflow for the synthesis of this compound is depicted in the diagram below.

G General Synthesis Workflow for this compound cluster_reactants Reactants Propionic Acid Derivative Propionic Acid Derivative Reaction Reaction Propionic Acid Derivative->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final Product This compound Characterization->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Aminolysis of Ethyl Propionate

The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide synthesis. Researchers should optimize these conditions for their specific equipment and purity requirements.

Materials:

  • Ethyl propionate

  • Ethanolamine

  • Anhydrous solvent (e.g., Toluene or Xylene, optional)

  • Dean-Stark apparatus (if using a solvent to remove ethanol)

  • Reaction flask, condenser, heating mantle, and magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar amounts of ethyl propionate and ethanolamine.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure this compound.

Applications and Uses

The known applications of this compound are primarily as a chemical intermediate in the synthesis of more complex molecules.

  • Polymer Chemistry: A significant application is in the production of the water-soluble azo polymerization initiator, 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (sold under trade names like VA-086).[2] This initiator is used in the polymerization of monomers like acrylamide and as a curing agent for various resins.[2] The hydroxyl group on the this compound moiety imparts desirable solubility characteristics to the final initiator.

  • Chemical Synthesis: As a bifunctional molecule (containing both an amide and a hydroxyl group), it serves as a versatile building block in organic synthesis.

Currently, there is a lack of published literature detailing its direct use in drug development or as a standalone active pharmaceutical ingredient.

Biological Activity and Toxicology

As of the date of this document, there is no specific toxicological or pharmacological data available in the public domain for this compound. Its biological effects have not been thoroughly investigated. Therefore, researchers should handle this compound with the standard care and personal protective equipment appropriate for novel chemical entities.

Analytical and Characterization Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Typical HPLC Conditions:

ParameterCondition
Column Reverse-phase C18 (e.g., Newcrom R1)
Mobile Phase Acetonitrile and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[3]
Detection UV
Application Purity assessment, pharmacokinetic studies, and preparative separation for impurity isolation.[3]

The workflow for a typical HPLC analysis is outlined below.

G HPLC Analysis Workflow for this compound SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC SamplePrep->Injection Separation Separation on Reverse-Phase Column Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Chromatogram) Detection->DataAnalysis

Caption: A simplified workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for the structural confirmation of this compound. The expected signals in the ¹H NMR spectrum would correspond to the protons of the ethyl group of the propionamide moiety and the two methylene groups of the hydroxyethyl chain.[4]

Conclusion

This compound is a chemical compound with established physicochemical properties and defined analytical methodologies for its characterization. Its primary documented application lies in the field of polymer chemistry as a precursor to a water-soluble azo initiator. While its potential as a versatile chemical building block is evident from its structure, there is a significant gap in the literature regarding its biological activity and toxicological profile. Further research is warranted to explore these aspects and potentially uncover new applications in fields such as materials science and drug development.

References

An In-depth Technical Guide to the Molecular Structure of N-Propionylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionylethanolamine, systematically known as N-(2-hydroxyethyl)propanamide, is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less studied than its longer-chain counterparts like anandamide and oleoylethanolamide, N-propionylethanolamine holds potential for unique biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of N-propionylethanolamine, including its chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the broader context of NAE biosynthesis and signaling, offering insights into the potential biological roles and experimental considerations for this specific short-chain NAE.

Molecular Identity and Structure

N-Propionylethanolamine is an amide formed from the condensation of propionic acid and ethanolamine. Its molecular structure is characterized by a short propionyl acyl chain attached to the nitrogen atom of an ethanolamine backbone.

Table 1: Chemical Identifiers for N-Propionylethanolamine

IdentifierValue
Systematic Name N-(2-hydroxyethyl)propanamide
Common Name N-Propionylethanolamine
CAS Number 18266-55-2[1]
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
SMILES CCC(=O)NCCO
InChI InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[2]
InChIKey GQKLTNAIFDFUDN-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of N-propionylethanolamine are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Data for N-Propionylethanolamine

PropertyValueSource
Melting Point 46-48 °CChemicalBook[3]
Boiling Point 203 °C at 10 mmHgChemicalBook[3]
Water Solubility SolubleChemicalBook[3]
logP (Predicted) -0.852SIELC Technologies[4]
pKa (Predicted) 14.49 ± 0.10ChemicalBook[3]

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of N-propionylethanolamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-propionylethanolamine provides information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the ethyl group of the propionyl moiety and the two methylene groups of the ethanolamine backbone. A representative ¹H NMR spectrum is available from ChemicalBook.[2]

Table 3: Predicted ¹H NMR Chemical Shifts for N-Propionylethanolamine

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (propionyl)~1.1Triplet3H
CH₂ (propionyl)~2.2Quartet2H
N-CH₂~3.4Triplet2H
O-CH₂~3.7Triplet2H
OHVariableSinglet (broad)1H
NHVariableSinglet (broad)1H

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Propionylethanolamine

CarbonChemical Shift (ppm)
CH₃ (propionyl)~10
CH₂ (propionyl)~30
N-CH₂~42
O-CH₂~61
C=O (amide)~175

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-propionylethanolamine displays characteristic absorption bands corresponding to its functional groups.

Table 5: Characteristic IR Absorption Bands for N-Propionylethanolamine

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3500-3200Strong, Broad
N-H stretch (amide)3400-3250Medium
C-H stretch (alkane)2950-2850Medium to Strong
C=O stretch (amide I)1690-1630Strong
N-H bend (amide II)1550-1510Medium
C-N stretch1400-1000Medium
C-O stretch1260-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of N-propionylethanolamine upon ionization is expected to involve cleavage of the amide bond and the alkyl chain.

Table 6: Expected Key Fragments in the Mass Spectrum of N-Propionylethanolamine

m/zFragment IonDescription
117[C₅H₁₁NO₂]⁺Molecular Ion (M⁺)
100[M - OH]⁺Loss of hydroxyl radical
88[M - C₂H₅]⁺Loss of ethyl radical
74[CH₂=NH-CH₂CH₂OH]⁺McLafferty rearrangement product
57[CH₃CH₂CO]⁺Propionyl cation
44[HOCH₂CH₂]⁺Hydroxyethyl cation

Synthesis and Experimental Protocols

N-propionylethanolamine can be synthesized through the acylation of ethanolamine with propionyl chloride or propionic anhydride. A general experimental protocol is provided below.

Synthesis of N-(2-hydroxyethyl)propanamide

Materials:

  • Ethanolamine

  • Propionyl chloride

  • Triethylamine or other suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve ethanolamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of propionyl chloride in anhydrous diethyl ether dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure N-(2-hydroxyethyl)propanamide.

Biological Context and Signaling Pathways

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and energy metabolism.[5][6][7] They are biosynthesized from N-acyl-phosphatidylethanolamines (NAPEs) through the action of phospholipase D.[7]

The biological effects of NAEs are often mediated by specific receptors, such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[5][7] While the specific biological activity and receptor targets of N-propionylethanolamine are not well-documented, its structural similarity to other bioactive NAEs suggests it may play a role in similar signaling pathways. The shorter acyl chain length compared to well-studied NAEs like anandamide (C20:4) and oleoylethanolamide (C18:1) may confer distinct receptor affinities and metabolic stability.

Potential Signaling Pathways

The following diagram illustrates the general biosynthetic and signaling pathway for N-acylethanolamines, providing a framework for investigating the specific role of N-propionylethanolamine.

NAE_Signaling PL Phospholipids PE Phosphatidylethanolamine (PE) PL->PE NAPE N-Acyl- Phosphatidylethanolamine (NAPE) PE->NAPE Acyl-CoA + NAT N-Acyltransferase NAT->PE NAE N-Propionylethanolamine (NAE) NAPE->NAE Hydrolysis PLD NAPE-PLD PLD->NAPE FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Degradation Receptors Receptors (e.g., PPARα, CB1/CB2) NAE->Receptors Activation PA Propionic Acid FAAH->PA EA Ethanolamine FAAH->EA Signaling Downstream Signaling Receptors->Signaling

Caption: General Biosynthesis and Signaling Pathway of N-Acylethanolamines.

Experimental Workflow for Biological Investigation

To elucidate the biological function of N-propionylethanolamine, a systematic experimental approach is required. The following workflow outlines key experimental stages.

Biological_Workflow Synthesis Chemical Synthesis & Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Assays Characterization->InVitro ReceptorBinding Receptor Binding Assays (e.g., Radioligand binding) InVitro->ReceptorBinding CellBased Cell-Based Functional Assays (e.g., Reporter gene, cAMP) InVitro->CellBased Enzyme Enzyme Inhibition Assays (e.g., FAAH) InVitro->Enzyme InVivo In Vivo Studies InVitro->InVivo Data Data Analysis & Interpretation ReceptorBinding->Data CellBased->Data Enzyme->Data AnimalModels Animal Models of Disease (e.g., Inflammation, Pain) InVivo->AnimalModels PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD AnimalModels->Data PKPD->Data

Caption: Experimental Workflow for Investigating the Biological Activity of N-Propionylethanolamine.

Conclusion

N-Propionylethanolamine represents an under-explored member of the N-acylethanolamine family. This technical guide provides a foundational understanding of its molecular structure and properties, which is essential for its synthesis, identification, and further investigation. The provided frameworks for understanding its potential biological roles and for designing experimental workflows are intended to facilitate future research into the unique physiological functions and therapeutic potential of this short-chain lipid mediator. Further studies are warranted to fully characterize its spectroscopic properties, delineate its specific biological targets and signaling pathways, and explore its efficacy in relevant disease models.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Hydroxyethyl)propionamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a chemical compound with potential applications in various fields, including as a building block in the synthesis of more complex molecules. Its structure, featuring both an amide and a hydroxyl group, allows for a range of subsequent chemical modifications. This guide details the most common and effective methods for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of an amide bond between a propionyl group and ethanolamine. The three main strategies to achieve this are:

  • Direct Amidation of Propionic Acid with Ethanolamine: This is the most atom-economical approach, directly reacting propionic acid with ethanolamine. The primary challenge is the removal of the water byproduct to drive the reaction to completion. This can be achieved through thermal means, often requiring high temperatures, or through the use of catalysts.

  • Aminolysis of an Ethyl Propionate with Ethanolamine: This method involves the reaction of an ester, such as ethyl propionate, with ethanolamine. The reaction is typically driven by the removal of the alcohol byproduct (ethanol). This pathway can often be performed under milder conditions compared to direct amidation.

  • Acylation of Ethanolamine with Propionyl Chloride: This is a highly efficient method that involves the reaction of a highly reactive acid chloride with ethanolamine. The reaction is typically fast and proceeds to high yields at low temperatures. However, it generates a stoichiometric amount of acidic byproduct (HCl), which needs to be neutralized.

The logical relationship between these pathways starting from propionic acid is illustrated in the diagram below.

Synthesis_Pathways_Overview PropionicAcid Propionic Acid Product This compound PropionicAcid->Product Direct Amidation (High Temp/Catalyst) EthylPropionate Ethyl Propionate PropionicAcid->EthylPropionate Esterification PropionylChloride Propionyl Chloride PropionicAcid->PropionylChloride Chlorination Ethanolamine Ethanolamine Ethanolamine->Product EthylPropionate->Product Aminolysis PropionylChloride->Product Acylation

Figure 1: Overview of the main synthetic routes to this compound.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data associated with the different synthesis pathways. The data is compiled from literature on analogous reactions where specific data for this compound is not available.

Parameter Direct Amidation Aminolysis of Ester Acylation with Acid Chloride
Starting Materials Propionic Acid, EthanolamineEthyl Propionate, EthanolaminePropionyl Chloride, Ethanolamine
Typical Reaction Temp. 140-180 °C25-80 °C0-25 °C
Typical Reaction Time 2-24 hours2-24 hours1-4 hours
Catalyst/Reagent None, Boric Acid, or other catalystsLipase (optional)Triethylamine or other base
Reported Yields (Analogous Reactions) 60-95%41-98%[1]>90%[2]
Byproducts WaterEthanolTriethylamine Hydrochloride
Key Advantages Atom economical, fewer stepsMilder reaction conditionsHigh yield, fast reaction
Key Disadvantages High temperatures, potential side reactionsSlower reaction timesUse of corrosive reagent, waste generation

Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways.

Pathway 1: Direct Catalytic Amidation of Propionic Acid with Ethanolamine

This protocol is based on general procedures for the direct amidation of carboxylic acids with amines.

Direct_Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with Propionic Acid, Ethanolamine, and catalyst (e.g., Boric Acid) B Equip with a Dean-Stark apparatus and reflux condenser A->B C Heat the mixture to reflux (e.g., in toluene) to azeotropically remove water B->C D Monitor reaction progress by TLC or disappearance of starting materials C->D E Cool the reaction mixture D->E F Remove solvent under reduced pressure E->F G Purify by vacuum distillation or column chromatography F->G

Figure 2: Experimental workflow for the direct amidation pathway.

Materials:

  • Propionic acid

  • Ethanolamine

  • Boric acid (catalyst, optional)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, and reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add propionic acid (1.0 eq), ethanolamine (1.0-1.2 eq), and a catalytic amount of boric acid (e.g., 5 mol%).

  • Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected and/or by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is evolved or starting materials are consumed), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Pathway 2: Aminolysis of Ethyl Propionate with Ethanolamine

This method can be performed with or without a catalyst. An enzymatic catalyst can offer high selectivity.[1]

Aminolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Ethyl Propionate and Ethanolamine in a reaction vessel B Add catalyst (e.g., lipase) if desired A->B C Stir the mixture at room temperature or with gentle heating B->C D Monitor the reaction by TLC or GC-MS C->D E Remove the ethanol byproduct and any excess starting materials under reduced pressure D->E F If an enzyme catalyst was used, filter it off E->F G Purify the crude product by vacuum distillation F->G

Figure 3: Experimental workflow for the aminolysis of ethyl propionate.

Materials:

  • Ethyl propionate

  • Ethanolamine

  • Immobilized Candida antarctica lipase (Novozyme 435) (optional)

  • Anhydrous solvent (e.g., acetonitrile or n-hexane, optional)

Procedure:

  • In a round-bottom flask, combine ethyl propionate (1.0 eq) and ethanolamine (1.0-1.5 eq). The reaction can be run neat or in a suitable solvent.

  • If using an enzymatic catalyst, add immobilized lipase (e.g., Novozyme 435).

  • Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature will depend on whether a catalyst is used and the desired reaction rate.

  • Monitor the reaction progress by TLC or GC-MS until the ethyl propionate is consumed.

  • Upon completion, if an enzyme was used, remove it by filtration.

  • Remove the solvent (if any) and the ethanol byproduct under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Pathway 3: Acylation of Ethanolamine with Propionyl Chloride

This is a rapid and high-yielding method based on the Schotten-Baumann reaction conditions.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Ethanolamine and Triethylamine in an anhydrous solvent (e.g., Dichloromethane) B Cool the solution in an ice bath (0 °C) A->B C Slowly add Propionyl Chloride dropwise while maintaining the temperature at 0 °C B->C D Allow the reaction to warm to room temperature and stir for several hours C->D E Quench the reaction with water D->E F Perform an aqueous work-up to remove salts and unreacted starting materials E->F G Dry the organic layer, remove the solvent, and purify by distillation or chromatography F->G

Figure 4: Experimental workflow for the acylation with propionyl chloride.

Materials:

  • Ethanolamine

  • Propionyl chloride[2]

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC to confirm the consumption of ethanolamine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or flash column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established chemical transformations. The choice of the optimal pathway depends on factors such as the desired scale of the reaction, the availability of starting materials, and the importance of factors like atom economy and reaction conditions. For high-yield and rapid synthesis on a laboratory scale, the acylation of ethanolamine with propionyl chloride is often preferred. For a more environmentally friendly and atom-economical approach, direct catalytic amidation presents a viable, albeit more challenging, alternative. The aminolysis of an ester provides a middle ground with milder conditions than direct amidation. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)propionamide, also known as N-Propionylethanolamine, is a chemical compound of interest in various scientific and industrial fields. Its bifunctional nature, possessing both a hydroxyl and an amide group, imparts specific physical and chemical characteristics that make it a candidate for applications in chemical synthesis, formulation science, and potentially in the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various experimental and production settings.

PropertyValue
CAS Number 18266-55-2
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 203 °C at 10 mmHg
Density (Specific Gravity) 1.07 g/cm³ (at 20/20 °C)
Refractive Index 1.47 (approximately)
Solubility in Water Soluble

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of propionic acid with ethanolamine.

Materials:

  • Propionic acid

  • Ethanolamine

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Equimolar amounts of propionic acid and ethanolamine are added to a round-bottom flask containing a magnetic stir bar.

  • Toluene is added to the flask to act as a solvent and to facilitate the azeotropic removal of water, a byproduct of the reaction.

  • The flask is equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to reflux with vigorous stirring.

  • The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, the reaction is considered complete.

  • The reaction mixture is then cooled to room temperature.

  • The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Determination of Boiling Point

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A small sample of purified this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • The flask is gently heated.

  • The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. For accuracy, this should be the temperature at which the vapor and liquid are in equilibrium.

Determination of Density

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume)

  • Analytical balance

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is weighed again.

  • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Dropper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the prism using a clean dropper.

  • The prism is closed, and the light source is adjusted.

  • The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as refractive index is temperature-dependent.

Determination of Solubility

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • Water bath (for temperature control if necessary)

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 g) is placed in a test tube.

  • A specific volume of the solvent (in this case, water) is added incrementally (e.g., 1 mL at a time).

  • After each addition, the test tube is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

  • The mixture is visually inspected for the presence of undissolved solute.

  • The process is continued until the solute is completely dissolved.

  • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively expressed as the amount of solute that dissolves in a given amount of solvent at a specific temperature.

Visualizations

The following diagrams illustrate the relationships between the physical properties and the experimental workflows for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_properties Physical Properties Propionic Acid Propionic Acid Amidation Amidation Propionic Acid->Amidation Reactant Crude Product Crude Product Amidation->Crude Product Yields Ethanolamine Ethanolamine Ethanolamine->Amidation Reactant Purification Purification Crude Product->Purification Requires This compound This compound Purification->this compound Results in Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Refractive Index Refractive Index This compound->Refractive Index Solubility Solubility This compound->Solubility G start Start reactants Mix Propionic Acid and Ethanolamine in Solvent start->reactants reflux Heat to Reflux (Azeotropic Water Removal) reactants->reflux monitor Monitor Water Collection in Dean-Stark Trap reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete remove_solvent Remove Solvent (Rotary Evaporation) cool->remove_solvent purify Purify by Vacuum Distillation remove_solvent->purify product Pure this compound purify->product G start Start weigh_empty Weigh Empty, Dry Pycnometer start->weigh_empty fill_pycnometer Fill Pycnometer with Sample weigh_empty->fill_pycnometer weigh_full Weigh Filled Pycnometer fill_pycnometer->weigh_full calculate_mass Calculate Mass of Sample (Mass_full - Mass_empty) weigh_full->calculate_mass calculate_density Calculate Density (Mass_sample / Volume_pycnometer) calculate_mass->calculate_density result Density Value calculate_density->result

References

Solubility of N-(2-Hydroxyethyl)propionamide in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Its solubility characteristics are crucial for its application in synthesis, formulation, and biological studies. This technical guide aims to provide an in-depth overview of the solubility of this compound in organic solvents. However, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for this compound in organic solvents.

While quantitative data is not available, this guide will discuss the expected solubility trends based on the molecule's structure and the general principles of amide solubility. It will also provide a general experimental protocol for how such solubility could be determined.

Molecular Structure and Expected Solubility

This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an amide (-CONH-) group allows for hydrogen bonding, contributing to its polarity. The ethyl and propyl groups introduce non-polar hydrocarbon character.

Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility behaviors:

  • High Solubility in Polar Protic Solvents: Due to its ability to both donate and accept hydrogen bonds, it is anticipated to be highly soluble in polar protic solvents such as water, ethanol, and methanol. This is supported by multiple sources indicating its solubility in water.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) can act as hydrogen bond acceptors and should be able to dissolve this compound to a reasonable extent.

  • Limited Solubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, and diethyl ether, the solubility is expected to be low. The polar functional groups of this compound will have limited favorable interactions with these non-polar solvent molecules.

General Experimental Protocol for Solubility Determination

For researchers needing to determine the quantitative solubility of this compound in specific organic solvents, the following isothermal equilibrium method is a standard approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC/GC) F->G H Calculate solubility G->H

General workflow for solubility determination.

Conclusion

In-Depth Technical Guide to the Spectral Data of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(2-Hydroxyethyl)propionamide (CAS No. 5686-31-7), a chemical intermediate with applications in various research and development sectors. This document presents key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and physicochemical properties of the compound. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

Core Spectral Data Summary

The following tables summarize the quantitative spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.8br s1H-NH
4.10s1H-OH
3.68t2H-CH₂-OH
3.39q2H-NH-CH₂-
2.24q2H-C(=O)-CH₂-
1.15t3H-CH₃
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
176.3C=O
61.5-CH₂-OH
42.1-NH-CH₂-
29.8-C(=O)-CH₂-
10.0-CH₃
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 (broad)O-H stretchHydroxyl
3290 (sharp)N-H stretchAmide
2970, 2930, 2870C-H stretchAlkyl
1640C=O stretch (Amide I)Amide
1560N-H bend (Amide II)Amide
1060C-O stretchAlcohol
Table 4: Mass Spectrometry (Electron Ionization) Data
m/zRelative Intensity (%)Assignment
11712.7[M]⁺ (Molecular Ion)
100100.0[M - NH₂CH₂OH]⁺
8619.7[M - CH₂CH₂OH]⁺
7434.0[M - CH₃CH₂CO]⁺
5756.7[CH₃CH₂CO]⁺
444.3[NH₂CH₂]⁺
316.0[CH₂OH]⁺
2947.3[CH₃CH₂]⁺

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a JEOL FX-90Q spectrometer operating at a frequency of 90 MHz.[1] A solution of this compound was prepared in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of this compound was prepared between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The experimental conditions were as follows:

  • Ionization Energy: 70 eV

  • Source Temperature: 240 °C

  • Sample Temperature: 170 °C

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Characterization of this compound cluster_compound Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR is analyzed by IR Infrared Spectroscopy Compound->IR is analyzed by MS Mass Spectrometry Compound->MS is analyzed by NMR_Data ¹H and ¹³C Chemical Shifts Coupling Constants NMR->NMR_Data yields IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data yields MS_Data Mass-to-Charge Ratio (Molecular Weight & Fragmentation) MS->MS_Data yields Structure Molecular Structure Confirmation NMR_Data->Structure confirm IR_Data->Structure confirm MS_Data->Structure confirm

Caption: Logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Material Safety of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for N-(2-Hydroxyethyl)propionamide (CAS No. 18266-55-2), also known as N-Propionylethanolamine. The information is compiled and presented to meet the needs of professionals in research and development who handle this chemical.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid. It is important to understand its physical and chemical properties for safe handling and storage.

PropertyValueReference
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS Number 18266-55-2[1][2]
Appearance Colorless to Light yellow to Light orange clear liquid
Boiling Point 203 °C at 10 mmHg[1]
Density 1.07 g/cm³[1]
Refractive Index 1.4690-1.4720[1]
Flash Point 145 °C
Water Solubility Soluble[1]
Purity (GC) >97.0%

Section 2: Hazard Identification and Classification

This chemical is classified based on its potential health and environmental effects. The following table summarizes its hazard statements.

Hazard ClassHazard Statement
Skin Sensitization H317: May cause an allergic skin reaction.
Serious Eye Damage H318: Causes serious eye damage.
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure if swallowed.
Aquatic Hazard (Acute) H402: Harmful to aquatic life.

Note: The hazard statements are based on a related compound, N-Hydroxyethyl acrylamide, as specific GHS classifications for this compound were not fully detailed in the provided search results. Users should handle the substance with care, assuming these potential hazards.

Section 3: Toxicological Information

Toxicological data is crucial for assessing the potential health risks associated with exposure. The following data is for a structurally related compound, 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide], and should be used as a reference for preliminary safety assessment.

Toxicity EndpointSpeciesRouteValue
Acute Oral LD50 Rat (male/female)Oral> 2000 mg/kg bw
Acute Dermal LD50 Rat (male/female)Dermal> 2000 mg/kg bw
Toxicity to Fish (LC50) Oncorhynchus mykiss-> 100 mg/L (96 h)
Toxicity to Daphnia (EC50) Aquatic crustacea-> 100 mg/L (48 h)
Toxicity to Algae (EC50) Desmodesmus subspicatus-52 mg/L (72 h)
Toxicity to Microorganisms (IC50) -->= 1000 mg/L (3 h)

Section 4: Experimental Protocols

While specific experimental protocols for the toxicological data presented are not available in standard safety data sheets, the methodologies for such tests are standardized.

  • Acute Oral Toxicity (LD50): This study is typically conducted following OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

  • Toxicity to Fish (LC50): This test is generally performed according to OECD Guideline 203 (Fish, Acute Toxicity Test). Fish are exposed to the chemical in a static or semi-static system for 96 hours. The concentrations of the test substance are kept constant, and the mortality of the fish is observed at fixed intervals. The LC50 is the concentration that is lethal to 50% of the test fish.

  • Toxicity to Daphnia (EC50): This protocol usually follows OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test). Daphnia are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnia are immobilized is determined as the EC50.

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are essential when working with this chemical.

5.1 Personal Protective Equipment (PPE) and Handling

  • Ventilation: Handle in a well-ventilated place.[3]

  • Protective Clothing: Wear suitable protective clothing.[3]

  • Eye and Skin Contact: Avoid contact with skin and eyes.[3] Wear protective gloves and eye/face protection.[3]

  • Dust and Aerosols: Avoid the formation of dust and aerosols.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

5.2 First Aid Measures

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] If skin irritation or a rash occurs, get medical help.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

5.3 Spills and Disposal

  • Spill Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3]

  • Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]

Section 6: Storage and Stability

  • Storage Conditions: Store at room temperature, recommended in a cool and dark place (<15°C).

  • Inert Atmosphere: Store under inert gas.

  • Conditions to Avoid: Air sensitive.

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).

Section 7: Visualization of Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a potential exposure to this compound.

cluster_exposure Potential Exposure Event cluster_assessment Initial Assessment cluster_action First Aid Response cluster_medical Medical Attention exposure Exposure Occurs assess_route Identify Route of Exposure (Inhalation, Skin, Eye, Ingestion) exposure->assess_route inhalation Move to Fresh Air assess_route->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water assess_route->skin Skin/Dermal eye Rinse Eyes with Water (15 min) assess_route->eye Eye Contact ingestion Rinse Mouth Do Not Induce Vomiting assess_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention Bring SDS inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Hazard Response Workflow for this compound Exposure.

References

N-(2-Hydroxyethyl)propionamide: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide is a valuable chemical intermediate possessing both amide and primary alcohol functional groups. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its application as a key intermediate. Spectroscopic data for characterization, safety information, and visualizations of synthetic pathways are included to support researchers in its effective utilization.

Chemical and Physical Properties

This compound, also known as N-propionylethanolamine, is a colorless to light yellow liquid at room temperature. It is soluble in water.[1][2] Key quantitative properties are summarized in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 18266-55-2[1]
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Boiling Point 203 °C at 10 mmHg[1][2]
Flash Point 145 °C[1][2]
Specific Gravity (20/20) 1.07[1][2]
Refractive Index 1.47[1][2]
Solubility Soluble in water[1][2]

Synthesis of this compound

This compound can be synthesized through the amidation of propionic acid or its derivatives with ethanolamine. Two common laboratory-scale protocols are provided below.

Experimental Protocol: Amidation of Propionic Acid with Ethanolamine

This protocol describes the direct reaction of propionic acid with ethanolamine.

Materials:

  • Propionic acid

  • Ethanolamine

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of propionic acid and ethanolamine in toluene.

  • Heat the mixture to reflux. Water, the byproduct of the reaction, will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Experimental Protocol: Amidation of Ethyl Propionate with Ethanolamine

This method involves the aminolysis of an ester, which can be a milder alternative to the direct amidation of the carboxylic acid.

Materials:

  • Ethyl propionate

  • Ethanolamine

  • Heating mantle with a stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl propionate and a slight excess of ethanolamine.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanolamine and the ethanol byproduct under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Synthesis_of_N_2_Hydroxyethyl_propionamide cluster_reactants Reactants cluster_products Products Propionic_Acid Propionic Acid (or Ethyl Propionate) Reaction Amidation Propionic_Acid->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Intermediate This compound Reaction->Intermediate Byproduct Water (or Ethanol) Reaction->Byproduct

Caption: Synthesis of this compound.

Application as a Chemical Intermediate: Synthesis of N-(2-Hydroxyethyl)decanamide

This compound serves as a crucial building block for the synthesis of more complex molecules. For instance, N-(2-hydroxyethyl) amides with longer alkyl chains have shown potential as anticonvulsant agents. The following protocol details the synthesis of N-(2-hydroxyethyl)decanamide, a structural analog, which illustrates the utility of this class of intermediates.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)decanamide

This two-step process first involves the formation of the N-(2-hydroxyethyl)amide intermediate, followed by its utilization.

Step 1: Synthesis of the Intermediate (Analogous to this compound)

This step is analogous to the synthesis of this compound, substituting decanoic acid for propionic acid.

Step 2: Further Reaction of the Intermediate (Illustrative)

The intermediate, N-(2-hydroxyethyl)decanamide, can then be used in subsequent reactions. For example, the hydroxyl group can be further functionalized.

Materials for Step 1:

  • Decanoic acid

  • Ethanolamine

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure for Step 1:

  • Follow the procedure outlined in Section 2.1, using decanoic acid instead of propionic acid.

Intermediate_in_Synthesis cluster_reactants Reactants Decanoic_Acid Decanoic Acid Amidation Amidation Decanoic_Acid->Amidation Ethanolamine Ethanolamine Ethanolamine->Amidation Intermediate N-(2-Hydroxyethyl)decanamide (Intermediate) Amidation->Intermediate Further_Reaction Further Functionalization Intermediate->Further_Reaction Final_Product Final Product (e.g., Anticonvulsant Derivative) Further_Reaction->Final_Product

References

Potential Research Applications of N-(2-Hydroxyethyl)propionamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide, a short-chain N-acylethanolamine (NAE), represents a structurally simple yet under-investigated molecule within a class of bioactive lipids that have garnered significant attention for their diverse physiological roles. While direct research on this compound is sparse, its structural similarity to other well-characterized N-acylethanolamines provides a strong rationale for exploring its potential in various therapeutic areas. This technical guide synthesizes the current understanding of the broader NAE class, including their biosynthesis, signaling pathways, and established biological activities, to extrapolate potential research avenues for this compound. We present a framework for future investigation, highlighting its potential as a modulator of inflammation, pain, and neurological processes.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are a class of lipid mediators comprising a fatty acid linked to an ethanolamine head group via an amide bond.[1][2] These molecules are ubiquitous in various organisms, from plants to animals, and play crucial roles in numerous physiological processes.[1][3] The biological activity of NAEs is largely determined by the nature of their fatty acyl group.[2][4] For instance, N-arachidonoylethanolamine, also known as anandamide, is a well-known endocannabinoid that interacts with cannabinoid receptors CB1 and CB2.[4][5] Other prominent NAEs include N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are recognized for their anti-inflammatory and anorexic effects, respectively.[2][4]

This compound, with its propionyl acyl chain, is a short-chain NAE. While long-chain NAEs have been the focus of extensive research, the biological significance of their short-chain counterparts remains an open area of investigation. Based on the established pharmacology of the NAE family, this compound could potentially exhibit novel biological activities and therapeutic applications.

Biosynthesis and Metabolism of N-Acylethanolamines

The endogenous levels of NAEs are tightly regulated by a series of enzymatic pathways responsible for their synthesis and degradation.

Biosynthesis

NAEs are primarily synthesized from membrane phospholipids through a two-step process.[4] The initial step involves the transfer of a fatty acyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by N-acyltransferases (NATs) and results in the formation of N-acyl-phosphatidylethanolamine (NAPE).[4] Subsequently, NAPE is hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[4]

G PC Phosphatidylcholine NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-Phospholipase D (NAPE-PLD) NAPE->NAPE_PLD NAE N-Acylethanolamine (e.g., this compound) NAT->NAPE Acyl Transfer NAPE_PLD->NAE Hydrolysis

Degradation

The biological activity of NAEs is terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of a broad range of NAEs is the fatty acid amide hydrolase (FAAH).[6] FAAH hydrolyzes the amide bond of NAEs, releasing ethanolamine and the corresponding fatty acid.[6] A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for certain NAE species.[6]

G NAE N-Acylethanolamine (e.g., this compound) FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH NAAA N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) NAE->NAAA FA Fatty Acid (e.g., Propionic Acid) Ethanolamine Ethanolamine FAAH->FA Hydrolysis FAAH->Ethanolamine Hydrolysis NAAA->FA Hydrolysis NAAA->Ethanolamine Hydrolysis

Known Biological Activities and Mechanisms of Action of NAEs

While data on this compound is lacking, the well-documented activities of other NAEs provide a strong basis for hypothesizing its potential functions.

Anti-inflammatory and Analgesic Effects

Palmitoylethanolamide (PEA) is a well-studied NAE with potent anti-inflammatory and analgesic properties.[7] PEA does not bind to cannabinoid receptors but exerts its effects through several mechanisms, including the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][4] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression. PEA can also indirectly modulate endocannabinoid signaling by inhibiting the degradation of anandamide, a phenomenon known as the "entourage effect".[7]

Regulation of Appetite and Metabolism

Oleoylethanolamide (OEA) is another key NAE that plays a significant role in the regulation of feeding and body weight.[7] Synthesized in the small intestine in response to fat intake, OEA induces satiety by activating PPAR-α.[7] This activation leads to a signaling cascade that ultimately communicates a state of fullness to the brain.

Neuroprotection

Several NAEs have demonstrated neuroprotective effects. For instance, PEA has been shown to reduce neuroinflammation and protect neurons from excitotoxic damage.[7] N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is involved in neurogenesis and synaptogenesis.[2][4]

Potential Research Applications of this compound

Based on the established roles of the NAE family, several potential research applications for this compound can be proposed.

As a Modulator of Inflammation and Pain

Given the anti-inflammatory and analgesic properties of PEA, it is plausible that this compound could exert similar effects. Research should be directed towards investigating its ability to modulate inflammatory pathways and its potential as a novel analgesic.

Hypothetical Experimental Workflow:

G Assays Assays Animal_Model Animal_Model Assays->Animal_Model Promising Results

In the Study of Metabolic Disorders

The role of OEA in appetite regulation suggests that short-chain NAEs like this compound could also have metabolic functions. It would be valuable to explore its effects on food intake, body weight, and lipid metabolism.

As a Neuroprotective Agent

The neuroprotective properties of other NAEs warrant an investigation into the potential of this compound in models of neurodegenerative diseases or neuronal injury. Its smaller size might also confer advantages in crossing the blood-brain barrier.

Quantitative Data for Representative N-Acylethanolamines

To provide a reference for future studies on this compound, the following table summarizes key quantitative data for well-characterized NAEs.

N-AcylethanolamineReceptor/Enzyme TargetIC50/EC50/KiBiological Effect
Anandamide (AEA) CB1 ReceptorKi: 61 nMEndocannabinoid signaling, pain modulation
CB2 ReceptorKi: 1.9 µMImmunomodulation
FAAHKm: 8.8 µMSubstrate for degradation
Palmitoylethanolamide (PEA) PPAR-αEC50: 3 µMAnti-inflammatory, analgesic
Oleoylethanolamide (OEA) PPAR-αEC50: 0.12 µMSatiety induction, regulation of metabolism

Note: The above data is compiled from various literature sources and should be used for reference purposes only.

Experimental Protocols

Detailed experimental protocols for the study of NAEs are extensive. Below are outlines for key experimental approaches.

Cell Culture and Stimulation for In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Concurrently with or prior to LPS stimulation, cells are treated with varying concentrations of this compound.

  • Assays: After a 24-hour incubation period, the supernatant is collected for the measurement of nitric oxide (NO) production using the Griess reagent and for cytokine levels (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits. Cell lysates can be used for gene expression analysis of inflammatory markers by quantitative PCR (qPCR).

Carrageenan-Induced Paw Edema Model in Rodents
  • Animals: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin), and experimental groups receiving different doses of this compound administered intraperitoneally or orally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

  • Histopathology: At the end of the experiment, animals are euthanized, and the paw tissue is collected for histological analysis to assess inflammatory cell infiltration.

Conclusion and Future Directions

This compound is a molecule of interest within the promising class of N-acylethanolamines. While direct evidence of its biological activity is currently lacking, the well-established pharmacology of its structural analogs provides a solid foundation for future research. The potential applications in inflammation, pain management, metabolic regulation, and neuroprotection are significant and warrant thorough investigation. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the physiological roles and therapeutic potential of this understudied short-chain NAE. Future studies should focus on elucidating its specific molecular targets and mechanisms of action to fully understand its place within the complex signaling network of N-acylethanolamines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-Hydroxyethyl)propionamide from Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Hydroxyethyl)propionamide is a valuable chemical intermediate used in various industrial and pharmaceutical applications. Its structure, featuring both an amide and a hydroxyl group, makes it a versatile building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound through the direct amidation of propionic acid with ethanolamine. The primary reaction is a condensation process where propionic acid reacts with ethanolamine to form the desired amide and water as a byproduct.[1][2] This method is favored for its atom economy and straightforward procedure.

Principle of the Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionic acid. Initially, an acid-base reaction forms an ammonium-carboxylate salt. Upon heating, this salt undergoes dehydration to form the stable amide bond, yielding this compound and water. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Chemical Equation:

CH₃CH₂COOH + HOCH₂CH₂NH₂ ⇌ CH₃CH₂CONHCH₂CH₂OH + H₂O (Propionic Acid) + (Ethanolamine) ⇌ (this compound) + (Water)

Experimental Protocol

This protocol details the direct thermal condensation method for synthesizing this compound.

3.1 Materials and Equipment

  • Chemicals:

    • Propionic Acid (≥99%)

    • Ethanolamine (≥99%)

    • Toluene (Anhydrous, for azeotropic removal of water - optional)

    • Magnesium Sulfate (Anhydrous) or Sodium Sulfate (Anhydrous)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Ethyl Acetate

  • Equipment:

    • Three-neck round-bottom flask (500 mL)

    • Dean-Stark apparatus or a similar setup for water removal

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

3.2 Synthesis Procedure

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a reflux condenser with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with propionic acid (74.08 g, 1.0 mol) and ethanolamine (61.08 g, 1.0 mol). Note: A slight excess of one reactant can be used to ensure complete conversion of the other, but an equimolar ratio is a good starting point.

  • Heating and Water Removal: Begin stirring the mixture and heat it to approximately 140-160°C. Water will begin to form and can be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected (theoretical amount is 18.02 mL, 1.0 mol). The reaction is typically complete within 3-5 hours.

  • Reaction Completion: The reaction is considered complete when water ceases to be collected in the trap.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. The crude product is a viscous liquid.

  • Purification (Vacuum Distillation): The most effective method for purifying this compound is vacuum distillation. Assemble a vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at approximately 203°C at 10 mmHg.[3] This will yield the pure this compound as a clear, colorless to pale yellow liquid.

  • Product Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValueReference/Note
Reactants
Propionic Acid (MW)74.08 g/mol
Propionic Acid (Amount)74.08 g (1.0 mol)
Ethanolamine (MW)61.08 g/mol
Ethanolamine (Amount)61.08 g (1.0 mol)
Reaction Conditions
Temperature140-160°C
Reaction Time3-5 hoursMonitored by water collection
PressureAtmospheric
Product Information
Product NameThis compoundSynonym: N-Propionylethanolamine
Molecular Formula (MW)C₅H₁₁NO₂ (117.15 g/mol )[4]
Theoretical Yield117.15 gAssuming 100% conversion
AppearanceColorless to pale yellow viscous liquid
Boiling Point203°C @ 10 mmHg[3]
Density1.07 g/cm³[3]
Water SolubilitySoluble[3][5]

Product Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch around 3300 cm⁻¹, an N-H stretch (amide) around 3300 cm⁻¹, a strong C=O stretch (amide I) around 1640 cm⁻¹, and an N-H bend (amide II) around 1550 cm⁻¹.

  • ¹H NMR Spectroscopy: Expected signals would correspond to the ethyl group (triplet and quartet), the two methylene groups of the hydroxyethyl fragment, and the hydroxyl and amide protons.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 117.15.

Visualizations

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep 1. Assemble Dry Glassware (Flask, Condenser, Dean-Stark) reactants 2. Charge Reactants - Propionic Acid - Ethanolamine prep->reactants Start heating 3. Heat to 140-160°C (Stirring) reactants->heating water_removal 4. Collect Water via Dean-Stark Trap heating->water_removal completion 5. Monitor Until Water Formation Ceases water_removal->completion Monitor cooling 6. Cool Mixture to Room Temperature completion->cooling Reaction Complete distillation 7. Purify by Vacuum Distillation (203°C @ 10 mmHg) cooling->distillation product 8. Collect Pure Product distillation->product characterization 9. Characterize Product (FT-IR, NMR, MS) product->characterization

References

Application Note: HPLC Analysis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Hydroxyethyl)propionamide, also known as N-propionylethanolamine, is a small, polar amide compound. Accurate and reliable quantification of this analyte is essential in various research and development settings, including pharmaceutical process monitoring and quality control. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described reversed-phase HPLC method is simple, reproducible, and suitable for routine analysis.

Chemical Structure

Figure 1: Chemical Structure of this compound

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (>97.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrument and Conditions

ParameterCondition
HPLC SystemStandard LC system with pump, autosampler, column oven, and UV detector
ColumnNewcrom R1, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Elution ModeIsocratic
Mobile Phase RatioAcetonitrile:Water (e.g., 20:80, adjust as needed for optimal retention)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength210 nm
Injection Volume10 µL
Run TimeApproximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and peak shape. For mass spectrometry applications, 0.1% formic acid should be used in place of phosphoric acid.[1]

Sample and Standard Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration within the calibration range.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method. Please note that the following data is illustrative and should be verified through in-house method validation.

Table 2: Chromatographic Performance

ParameterExpected Value
Retention Time~ 4.5 min
Tailing Factor≤ 1.5
Theoretical Plates> 2000

Table 3: Method Validation Summary

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c (to be determined experimentally)
Limit of Detection (LOD)~ 0.3 µg/mL
Limit of Quantification (LOQ)~ 1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation (Isocratic Elution) Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Analysis Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Discussion

The presented reversed-phase HPLC method provides a reliable approach for the quantification of this compound. The use of a Newcrom R1 column is suitable for the analysis of this polar compound.[1] The mobile phase, consisting of a simple mixture of acetonitrile, water, and an acid modifier, allows for good peak shape and retention.

For optimal results, it is recommended to perform a system suitability test before each analytical run. This should include replicate injections of a standard solution to verify the precision of retention times, peak areas, tailing factor, and theoretical plates.

The method's validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure its suitability for the intended application. This includes a thorough evaluation of specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided experimental details and expected performance characteristics serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Note: Analysis of N-(2-Hydroxyethyl)propionamide using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various fields, including as a building block in organic synthesis and potentially in the development of new materials and pharmaceutical agents. Its structure contains both amide and primary alcohol functional groups, which can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the analysis of this compound by 1H NMR, providing spectral data and a protocol for sample analysis.

Molecular Structure and Proton Environments

The chemical structure of this compound is CH₃-CH₂-C(=O)NH-CH₂-CH₂-OH. The molecule has six distinct proton environments, which are assigned as follows:

  • a: The three protons of the methyl group (CH₃).

  • b: The two protons of the methylene group adjacent to the carbonyl group (CH₂-C=O).

  • c: The proton of the amide group (NH).

  • d: The two protons of the methylene group adjacent to the amide nitrogen (NH-CH₂).

  • e: The two protons of the methylene group adjacent to the hydroxyl group (CH₂-OH).

  • f: The proton of the hydroxyl group (OH).

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: 1H NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ (CH₃)1.15Triplet (t)3H~7.5
Hь (CH₂-C=O)2.24Quartet (q)2H~7.5
HᏧ (NH-CH₂)3.39Triplet (t)2H~5.5
Hₑ (CH₂-OH)3.68Triplet (t)2H~5.5
Hբ (OH)4.10Broad Singlet (br s)1H-
H꜀ (NH)6.80Broad Singlet (br s)1H-

Note: Multiplicity and coupling constants are estimated based on typical values for similar chemical structures, as vicinal couplings in acyclic systems are generally in the range of 6-8 Hz.

Experimental Protocol

Objective: To obtain a high-resolution 1H NMR spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Vortex the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-90 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (e.g., 8-16, depending on sample concentration)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Visualizations

Diagram 1: Molecular Structure and Proton Assignments

G This compound Structure and Proton Assignments cluster_propionyl Propionyl Group cluster_ethylamino Ethylamino Group CH3 CH₃ (a) CH2_CO CH₂ (b) CH3->CH2_CO CO C=O CH2_CO->CO NH NH (c) CO->NH Amide Bond CH2_NH CH₂ (d) NH->CH2_NH CH2_OH CH₂ (e) CH2_NH->CH2_OH OH OH (f) CH2_OH->OH G 1H NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B Insert Sample into NMR Spectrometer A->B C Lock, Tune, and Shim B->C D Acquire FID C->D E Data Processing (FT, Phasing, Calibration) D->E F Spectral Analysis (Integration, Multiplicity) E->F

Application Note: Mass Spectrometric Analysis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of N-(2-Hydroxyethyl)propionamide using mass spectrometry, including sample preparation, instrumental analysis, and data interpretation.

Introduction

This compound (CAS: 18266-55-2) is a chemical compound with applications in various industrial and research fields.[1][2] Its chemical structure consists of a propionamide group linked to an ethanolamine moiety.[3][4] Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of such small molecules. This application note outlines the methodologies for the analysis of this compound by mass spectrometry, including its expected fragmentation pattern. The molecular formula of this compound is C5H11NO2, and its molecular weight is 117.15 g/mol .[1][3]

Experimental Protocols

A generalized workflow for the mass spectrometric analysis of this compound is presented below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[5] The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (MS-grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with a mixture of 50:50 methanol:water to prepare a series of working standards for calibration curve construction. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For unknown samples, dissolve them in an appropriate solvent. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Final Dilution and Filtration: Dilute the final sample extract or working standard in 50:50 methanol:water containing 0.1% formic acid to a final concentration suitable for MS analysis. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution in Methanol working Prepare Working Standards (e.g., 1-1000 ng/mL) stock->working lc Inject sample onto HPLC system working->lc sample Prepare/Extract Unknown Sample final Dilute and Filter into Autosampler Vial sample->final final->lc ms Perform MS/MS analysis lc->ms qual Qualitative Analysis (Fragmentation Pattern) ms->qual quant Quantitative Analysis (Calibration Curve) ms->quant

Caption: Experimental Workflow for this compound Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

For sensitive and selective quantification, an LC-MS/MS system is recommended. A reverse-phase HPLC method can be employed for the separation of this compound.[6]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Value
HPLC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)118.08 (M+H)+
Product Ions (m/z)To be determined from fragmentation spectrum
Collision EnergyTo be optimized for each transition

Fragmentation Pattern

The mass spectrum of this compound shows a molecular ion [M]+ at m/z 117.[3] In positive ion mode ESI, the protonated molecule [M+H]+ would be observed at m/z 118. The fragmentation of this precursor ion can lead to several characteristic product ions. A proposed fragmentation pathway is illustrated below.

G Proposed Fragmentation Pathway of this compound parent This compound [M+H]+ = 118.08 frag1 m/z = 100.07 Loss of H2O parent->frag1 -H2O frag2 m/z = 74.06 [C3H8NO]+ parent->frag2 Neutral loss of C2H4O frag3 m/z = 57.03 [C3H5O]+ parent->frag3 Cleavage of C-N bond frag4 m/z = 44.05 [C2H6N]+ frag2->frag4 -CH2O

Caption: Proposed Fragmentation Pathway of this compound.

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be generated by plotting the peak area of the analyte against its concentration. The concentration of this compound in unknown samples can then be determined from this curve. The results should be summarized in a clear and concise table.

Table 2: Representative Quantitative Data for this compound Analysis

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak AreaCalculated Concentration (ng/mL)
Blank-118.0874.060Not Detected
Std 12.51118.0874.0615,2341.0
Std 22.52118.0874.0676,1705.0
Std 32.51118.0874.06151,98010.0
Sample 12.52118.0874.0698,7656.5
Sample 22.51118.0874.0645,3213.0

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, will aid researchers in the accurate identification and quantification of this compound. The provided methodologies can be adapted to specific research needs and instrumentation.

References

Application Notes and Protocols for N-(2-Hydroxyethyl) Group-Containing Polymers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: While N-(2-Hydroxyethyl)propionamide is not commonly utilized as a monomer in polymer synthesis due to the lack of a polymerizable group, this document provides detailed application notes and protocols for structurally related and widely used monomers that feature the key N-(2-hydroxyethyl) functional group. These alternatives, primarily N-(2-hydroxyethyl)acrylamide (HEAA) and 2-hydroxyethyl methacrylate (HEMA), are crucial in the development of biocompatible and hydrophilic polymers for a range of applications in research, medicine, and drug development. This document will focus on the synthesis of polymers from these monomers, with a particular emphasis on hydrogel formation for biomedical applications such as drug delivery and tissue engineering.[1][2]

Introduction to N-(2-Hydroxyethyl) Group-Containing Polymers

Polymers incorporating the N-(2-hydroxyethyl) moiety are of significant interest in the biomedical field due to their inherent hydrophilicity, biocompatibility, and the presence of pendant hydroxyl groups that allow for further functionalization.[1] These characteristics make them ideal for creating hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water while maintaining their structural integrity.[2] Such hydrogels mimic the natural extracellular matrix, making them suitable for a variety of biomedical applications.[2]

Key Applications:

  • Drug Delivery Systems: Hydrogels based on these polymers can be designed for the controlled release of therapeutic agents. The polymer matrix can be tailored to regulate the diffusion rate of encapsulated drugs.[1][2]

  • Tissue Engineering: The soft, tissue-like properties of these hydrogels make them excellent scaffolds for cell culture and tissue regeneration.[1]

  • Contact Lenses: Due to their optical clarity and ability to retain water, polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) have been successfully used in the manufacturing of soft contact lenses.[1][3]

  • Biomedical Implants and Coatings: The biocompatibility of these polymers makes them suitable for coating medical implants to enhance their integration with surrounding tissues and minimize the foreign body response.[1]

Data Presentation: Polymer Synthesis Parameters

The following tables summarize typical quantitative data for the free-radical polymerization of N-(2-hydroxyethyl)acrylamide (HEAA) and 2-hydroxyethyl methacrylate (HEMA) to form hydrogels.

Table 1: Typical Reaction Conditions for HEAA Hydrogel Synthesis

ParameterValueReference
Monomer Concentration10-20% (w/v) in DI water[4]
Crosslinker (BIS)1-2 mol% relative to HEAA[4]
Initiator (APS)Typically a 10% (w/v) stock solution is used[4]
Catalyst (TEMED)~0.1% (v/v) of the total solution volume[4]
Reaction TemperatureRoom Temperature[4]
Gelation Time5-30 minutes[4]
Curing Time4-24 hours[4]

Table 2: Typical Reaction Conditions for HEMA Hydrogel Synthesis

ParameterValueReference
MonomerNeat or dissolved in a solvent like DMSO[1]
Initiator (AIBN)0.1 wt%[1]
Reaction Temperature70 °C (for thermal initiation with AIBN)[1]
Reaction Time12 hours[1]
AtmosphereInert (Nitrogen or Argon)[1]

Experimental Protocols

Protocol for Free-Radical Polymerization of N-(2-Hydroxyethyl)acrylamide (HEAA) Hydrogel

This protocol describes a typical method for synthesizing a HEAA hydrogel using a redox initiation system.[4]

Materials:

  • N-(2-Hydroxyethyl)acrylamide (HEAA)

  • N,N'-methylenebis(acrylamide) (BIS) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Catalyst)

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Monomer Solution Preparation: Prepare the monomer solution by dissolving the desired concentration of HEAA (e.g., 10-20% w/v) and a crosslinker like BIS (e.g., 1-2 mol% relative to HEAA) in DI water. Stir the solution gently until all components are fully dissolved.[4]

  • Deoxygenation: Transfer the monomer solution to a suitable reaction vessel (e.g., a glass vial or flask). To remove dissolved oxygen, which can inhibit polymerization, sparge the solution with a gentle stream of nitrogen or argon gas for 20-30 minutes.[4]

  • Initiation: While maintaining the inert atmosphere, add the initiator components. First, add TEMED (e.g., 0.1% v/v of the total solution volume) to the monomer solution and mix gently. Then, add the freshly prepared APS solution (e.g., from a 10% w/v stock in DI water).[4]

  • Polymerization: Allow the polymerization to proceed at room temperature. Gelation should be observable within 5-30 minutes. Let the reaction continue for several hours (e.g., 4-24 hours) to ensure complete monomer conversion.[4]

  • Purification: Once polymerization is complete, the resulting hydrogel can be cut into pieces and submerged in a large volume of DI water to allow unreacted monomers and initiators to diffuse out. The water should be changed several times over 2-3 days to ensure the purity of the final hydrogel.[4]

Protocol for Free-Radical Polymerization of 2-Hydroxyethyl Methacrylate (HEMA) Hydrogel

This protocol outlines a common free-radical polymerization of HEMA to form a hydrogel.[1]

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Dimethyl sulfoxide (DMSO) (Solvent, optional for solution polymerization)

  • Diethyl ether (Non-solvent for precipitation)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture of HEMA with 0.1 wt% AIBN. For bulk polymerization, use the neat mixture. For solution polymerization, dissolve the HEMA and AIBN in DMSO.[1]

  • Deoxygenation: Transfer the mixture to a Schlenk flask and degas by performing three freeze-pump-thaw cycles to remove oxygen.[1]

  • Polymerization: Place the reaction vessel in an oil bath preheated to the desired polymerization temperature (e.g., 70 °C). Allow the polymerization to proceed for a set time (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purification: After the reaction, the resulting polymer can be purified by dissolving it in a suitable solvent (like DMSO) and precipitating it in a non-solvent (e.g., diethyl ether). The purified polymer is then dried under vacuum.[1]

Visualizations

HEAA_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Solution Monomer Solution (HEAA, BIS, DI Water) Deoxygenation Deoxygenation (N2 or Ar Purge) Monomer_Solution->Deoxygenation 20-30 min Initiation Initiation (Add TEMED & APS) Deoxygenation->Initiation Polymerization Polymerization (Room Temp) Initiation->Polymerization 5-30 min gelation 4-24 h cure Crude_Hydrogel Crude Hydrogel Polymerization->Crude_Hydrogel Purification_Step Purification (Dialysis in DI Water) Crude_Hydrogel->Purification_Step Pure_Hydrogel Pure Hydrogel Purification_Step->Pure_Hydrogel 2-3 days

Caption: Workflow for HEAA Hydrogel Synthesis.

Polymer_Applications Polymer N-(2-Hydroxyethyl) Group-Containing Polymers Hydrogel Hydrogel Formation Polymer->Hydrogel Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery Tissue_Eng Tissue Engineering Hydrogel->Tissue_Eng Contact_Lenses Contact Lenses Hydrogel->Contact_Lenses Coatings Biomedical Coatings Hydrogel->Coatings

Caption: Applications of N-(2-Hydroxyethyl) Polymers.

Signaling_Pathway_Analogy Monomer Monomer (HEAA or HEMA) Propagation Chain Propagation Monomer->Propagation Initiator Initiator (APS/TEMED or AIBN) Radical Free Radical Formation Initiator->Radical Radical->Propagation initiates Propagation->Propagation adds monomer Termination Chain Termination Propagation->Termination Polymer Polymer Chain Termination->Polymer

Caption: Free-Radical Polymerization Mechanism.

References

Application Notes and Protocols: N-Propionylethanolamine in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionylethanolamine (NPE) is an N-acylethanolamine, a class of lipid mediators that play a significant role in various physiological processes. While research on N-Propionylethanolamine is still emerging, its structural similarity to other well-characterized N-acylethanolamines, such as N-palmitoylethanolamine (PEA), suggests its potential as a valuable active ingredient in cosmetic formulations.[1][2][3] This document provides a theoretical framework for the application of N-Propionylethanolamine in cosmetics, drawing parallels from the known functions of the cutaneous endocannabinoid system and related lipid molecules.[4][5][6] The protocols outlined below are based on established methodologies for the safety and efficacy testing of cosmetic ingredients.

Theoretical Profile of N-Propionylethanolamine

N-Propionylethanolamine is hypothesized to interact with the cutaneous endocannabinoid system, a complex signaling network involved in maintaining skin homeostasis, barrier function, and modulating inflammatory responses.[4][6] Its proposed benefits in cosmetic formulations include:

  • Skin Barrier Support: By potentially influencing lipid synthesis and epidermal differentiation, N-Propionylethanolamine may help to strengthen the skin's natural barrier, reducing transepidermal water loss (TEWL) and improving hydration.[1][7]

  • Soothing and Anti-inflammatory Effects: Similar to other N-acylethanolamines, N-Propionylethanolamine is predicted to exert anti-inflammatory properties by modulating the release of pro-inflammatory mediators in the skin.[3][8][9] This can help to alleviate redness and irritation, making it suitable for sensitive or compromised skin.

  • Modulation of Sensory Perception: The endocannabinoid system is known to play a role in cutaneous sensory phenomena, including itch and discomfort.[5] N-Propionylethanolamine may help to reduce sensations of itching and tightness associated with dry or irritated skin.

Data Presentation: Hypothetical Efficacy Data

The following tables summarize the anticipated quantitative data from clinical efficacy studies of a 2% N-Propionylethanolamine cream formulation. The data is illustrative and based on typical results observed for effective skin-soothing and barrier-repairing ingredients.

Table 1: Skin Barrier Function and Hydration (4-Week Study, n=30)

ParameterBaseline (Mean ± SD)Week 4 (Mean ± SD)% Changep-value
Transepidermal Water Loss (g/m²/h)15.2 ± 2.511.8 ± 2.1-22.4%<0.01
Corneometry (Arbitrary Units)45.3 ± 5.162.1 ± 6.8+37.1%<0.001
Clinical Scoring of Dryness (0-4 scale)3.2 ± 0.61.1 ± 0.4-65.6%<0.001

Table 2: Reduction in Skin Redness (Chemically-Induced Irritation Model, n=20)

Parameter24h Post-Irritation (Placebo)24h Post-Irritation (2% NPE Cream)% Reduction vs. Placebop-value
a* value (redness)20.5 ± 3.214.8 ± 2.7-27.8%<0.05

Table 3: Sensory Evaluation of a Cream Formulation (n=25)

Attribute (1-10 scale)Mean Score
Spreadability8.5
Absorbency7.9
Lack of Greasiness8.2
Soothing Sensation7.5
Overall Feel8.1

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

Objective: To assess the skin irritation potential of N-Propionylethanolamine.[10][11][12]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, epiCS®)[11]

  • Assay medium

  • N-Propionylethanolamine (neat or in a suitable solvent)

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • Negative control: Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

  • Plate reader

Procedure:

  • Pre-incubation: Upon receipt, RhE tissues are pre-incubated in assay medium for at least 1 hour at 37°C, 5% CO2.

  • Application of Test Material:

    • Apply 25 µL of the negative control (PBS), positive control (5% SDS), or the test article (N-Propionylethanolamine) to the surface of triplicate tissues.

    • For solid materials, moisten the surface with 25 µL of PBS before application.

  • Incubation: Incubate the treated tissues for 60 minutes at 37°C, 5% CO2.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test material.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Transfer the tissues to a multi-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO2.

    • Extract the formazan precipitate from the tissues using isopropanol.

  • Measurement: Read the optical density (OD) of the formazan solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells for each test material relative to the negative control. A mean tissue viability of ≤ 50% indicates an irritant potential.[12]

Protocol 2: In Vivo Efficacy Assessment of Skin Hydration and Barrier Function

Objective: To evaluate the effect of a cosmetic formulation containing N-Propionylethanolamine on skin hydration and transepidermal water loss (TEWL).

Materials:

  • Test formulation (e.g., 2% N-Propionylethanolamine cream)

  • Placebo formulation (vehicle cream)

  • Corneometer® for skin hydration measurement[13][14][15]

  • Tewameter® for TEWL measurement

  • Volunteer panel (n≥20) with dry to normal skin, having given informed consent.

Procedure:

  • Acclimatization: Subjects are acclimatized in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes before measurements.[16]

  • Baseline Measurements (Day 0):

    • Define two test areas on the volar forearm of each subject.

    • Perform baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) in each area. Three readings are taken per area and averaged.

  • Product Application:

    • Subjects are instructed to apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one test area and the placebo to the other, twice daily for 28 days.

    • The assignment of products to test areas is randomized and double-blinded.

  • Follow-up Measurements:

    • Subjects return for measurements at specified time points (e.g., Day 14 and Day 28).

    • Measurements are taken at least 2 hours after the last product application.

  • Data Analysis:

    • Calculate the mean change in Corneometer® and Tewameter® readings from baseline for both the test and placebo groups at each time point.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine the significance of the differences between the test and placebo formulations.

Protocol 3: Sensory Evaluation of a Cosmetic Cream

Objective: To assess the sensory characteristics of a cosmetic cream containing N-Propionylethanolamine.[17][18][19]

Materials:

  • Test formulation (e.g., 2% N-Propionylethanolamine cream)

  • Reference/benchmark formulation (optional)

  • Trained sensory panel (n≥10) or consumer panel (n≥25)[20]

  • Standardized evaluation questionnaires

  • Controlled environment for evaluation

Procedure:

  • Panelist Training (for trained panel): Panelists are trained to identify and rate the intensity of specific sensory attributes (e.g., firmness, spreadability, greasiness, stickiness, after-feel) on a standardized scale (e.g., 1-10).[20][21]

  • Sample Presentation:

    • Samples are presented in standardized, coded containers to blind the panelists.

    • A standardized amount of product is provided for evaluation.

  • Evaluation Protocol:

    • Panelists are instructed to apply the product to a designated area (e.g., back of the hand or forearm) following a specific protocol (e.g., number of rubs, time of evaluation).

    • Panelists complete the questionnaire, rating each attribute at different time points (e.g., during application, 1 minute after, 10 minutes after).[19]

  • Data Analysis:

    • Calculate the mean scores for each sensory attribute.

    • For comparative studies, use statistical analysis (e.g., ANOVA) to identify significant differences between formulations.

    • Results can be visualized using spider plots for a clear comparison of the sensory profiles.[21]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cell Keratinocyte NAPE N-acyl-phosphatidylethanolamine NPE N-Propionylethanolamine NAPE->NPE Endogenous Synthesis CB1/CB2 Cannabinoid Receptors (CB1/CB2) NPE->CB1/CB2 Agonist Activity PPARa PPAR-α NPE->PPARa Activation FAAH FAAH (Degradation) NPE->FAAH Hydrolysis Downstream Downstream Signaling (e.g., ↓NF-κB, ↑Lipid Synthesis) CB1/CB2->Downstream PPARa->Downstream SkinHomeostasis Skin Homeostasis (↓Inflammation, ↑Barrier Function) Downstream->SkinHomeostasis Physiological Effect NAPE-PLD NAPE-PLD ExternalNPE Topical Application of NPE ExternalNPE->NPE Supplementation NPE-PLD NPE-PLD

Caption: Hypothesized signaling pathway of N-Propionylethanolamine in the skin.

G cluster_planning Phase 1: Planning & Recruitment cluster_execution Phase 2: Execution (28 Days) cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Design & Ethical Approval Recruitment Subject Recruitment (n=30, Dry Skin) Protocol->Recruitment Baseline Day 0: Baseline Measurements (TEWL, Corneometry) Recruitment->Baseline Application Daily Product Application (Test vs. Placebo) Baseline->Application FollowUp1 Day 14: Mid-point Measurements Application->FollowUp1 FollowUp2 Day 28: Final Measurements FollowUp1->FollowUp2 Data Data Collection & Verification FollowUp2->Data Stats Statistical Analysis (Paired t-test/ANOVA) Data->Stats Report Final Report & Conclusion Stats->Report

Caption: Experimental workflow for an in vivo efficacy study.

G Start New Ingredient: N-Propionylethanolamine Safety Tier 1: Safety Assessment Start->Safety InVitro In Vitro Testing (OECD TG 439 - Irritation) Safety->InVitro PassSafety Pass? InVitro->PassSafety Efficacy Tier 2: Efficacy Substantiation PassSafety->Efficacy Yes Fail FAIL: Reformulate or Reject PassSafety->Fail No InVivo In Vivo Clinical Trial (Hydration, Barrier) Efficacy->InVivo PassEfficacy Effective? InVivo->PassEfficacy Sensory Tier 3: Sensory & Formulation PassEfficacy->Sensory Yes PassEfficacy->Fail No Panel Sensory Panel Evaluation Sensory->Panel Final Final Formulation Approved Panel->Final

References

Application Notes and Protocols for Amine-Based Gas Sweetening Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N-(2-Hydroxyethyl)propionamide: Extensive literature review did not yield specific data or established protocols for the use of this compound in industrial gas sweetening processes. The following application notes and protocols are based on the well-documented use of analogous alkanolamines, such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA), which are commonly employed for acid gas removal. These guidelines can serve as a foundational framework for the initial evaluation of this compound or other novel amine solvents in a research and development setting.

Introduction to Amine-Based Gas Sweetening

Gas sweetening, also known as acid gas removal, is a critical process in the natural gas and refining industries to remove acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from sour gas streams.[1][2] The removal of these impurities is essential to meet sales gas specifications, prevent corrosion in pipelines and equipment, and comply with environmental regulations.[1][3] Alkanolamine solutions are widely used as chemical solvents in a regenerative absorption-desorption process to capture these acid gases.[4][5] The selection of an appropriate amine solvent depends on factors such as the composition of the sour gas, the required purity of the sweet gas, operating conditions, and economic considerations.[5]

Overview of Common Alkanolamine Solvents

Primary, secondary, and tertiary amines are used in gas sweetening, each with distinct characteristics regarding reaction kinetics, absorption capacity, and regeneration energy requirements.

  • Primary Amines (e.g., Monoethanolamine - MEA): Exhibit high reactivity and are effective in removing both H₂S and CO₂. However, they have higher regeneration energy requirements and are more prone to degradation.[2]

  • Secondary Amines (e.g., Diethanolamine - DEA): Offer a good balance of reactivity and regeneration energy. They are also used for the removal of both H₂S and CO₂.[2][6][7]

  • Tertiary Amines (e.g., Methyldiethanolamine - MDEA): Show selectivity towards H₂S over CO₂, which can be advantageous in certain applications. They have lower heats of reaction, leading to lower regeneration energy requirements.[8]

Hypothetical Profile of this compound

This compound is a secondary amide with a hydroxyl group. Based on its structure, we can infer some potential properties relevant to gas sweetening:

  • The presence of the hydroxyl group and the amide linkage could provide sites for interaction with acid gases.

  • Its chemical nature suggests it would be a physical solvent with some potential for chemical reaction, possibly offering a hybrid solvent character.

  • The molecular weight and structure would influence its viscosity, density, and boiling point, which are critical parameters for process design and operation.

A thorough experimental evaluation would be necessary to determine its actual performance characteristics, including its absorption capacity, reaction kinetics, selectivity, and stability under process conditions.

Quantitative Data on Common Amine Solvents

The following table summarizes typical operational parameters and performance data for commonly used amine solvents. This data can serve as a benchmark for evaluating new solvents like this compound.

ParameterMonoethanolamine (MEA)Diethanolamine (DEA)Methyldiethanolamine (MDEA)
Amine Concentration (wt%) 15 - 2025 - 35[6][7]30 - 50
Lean Amine Loading (mol acid gas/mol amine) 0.15 - 0.200.25 - 0.350.01 - 0.05
Rich Amine Loading (mol acid gas/mol amine) 0.40 - 0.500.55 - 0.650.40 - 0.50
Regeneration Temperature (°C) 115 - 125118 - 128115 - 125
Reboiler Duty (kJ/kg CO₂ removed) 3,500 - 4,2003,000 - 3,7002,100 - 2,800
Selectivity for H₂S over CO₂ LowLowHigh[8]

Experimental Protocols for Solvent Evaluation

A systematic experimental approach is required to assess the suitability of a new solvent for gas sweetening.

Vapor-Liquid Equilibrium (VLE) and Solubility Measurements

Objective: To determine the absorption capacity of the solvent for H₂S and CO₂ at various temperatures, pressures, and acid gas concentrations.

Methodology:

  • Prepare aqueous solutions of the amine solvent at different weight percentages.

  • Use a static equilibrium cell or a dynamic saturation apparatus.

  • Introduce a known composition of a gas mixture (e.g., H₂S/CO₂/N₂) into the cell containing the solvent.

  • Allow the system to reach equilibrium at a constant temperature and pressure.

  • Analyze the composition of both the gas and liquid phases using techniques like gas chromatography (GC) for the gas phase and titration or ion chromatography for the liquid phase.

  • Repeat the experiment at different temperatures (e.g., 40°C, 60°C, 100°C) and pressures relevant to industrial applications.

  • Plot the partial pressure of the acid gas against its loading in the solvent to generate VLE curves.

Reaction Kinetics Studies

Objective: To determine the rate of reaction between the amine solvent and the acid gases.

Methodology:

  • Employ a wetted-wall column, stirred-cell reactor, or stopped-flow apparatus.

  • Contact a gas of known composition with a quiescent or flowing film of the amine solution.

  • Measure the rate of absorption of the acid gas into the liquid phase.

  • Vary parameters such as temperature, amine concentration, and acid gas partial pressure.

  • Use the obtained data to determine the reaction order, rate constant, and activation energy.

Corrosion Testing

Objective: To evaluate the corrosivity of the amine solution, both in its lean and rich forms, on materials commonly used in gas sweetening plants (e.g., carbon steel).

Methodology:

  • Prepare lean and rich solutions of the amine solvent by absorbing a known amount of acid gas.

  • Place corrosion coupons of relevant materials (e.g., carbon steel) in the solutions.

  • Expose the coupons to the solutions at elevated temperatures (e.g., 80-130°C) for an extended period (e.g., several weeks) in an autoclave or a corrosion test loop.

  • After the exposure period, clean the coupons and determine the corrosion rate by measuring the weight loss.

  • Analyze the surface of the coupons using techniques like scanning electron microscopy (SEM) to identify the type of corrosion.

Thermal Degradation Studies

Objective: To assess the thermal stability of the amine solvent under regeneration conditions.

Methodology:

  • Place a sample of the amine solution in a sealed, high-pressure reactor.

  • Heat the solution to temperatures representative of the regenerator reboiler (e.g., 120-150°C) for a prolonged period.

  • Periodically take samples and analyze them for the parent amine and any degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine the degradation rate and identify the degradation pathways.

Visualizations

Gas_Sweetening_Process SourGas Sour Gas In Absorber Absorber (Contactor) SourGas->Absorber SweetGas Sweet Gas Out Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine HeatExchanger Lean/Rich Heat Exchanger RichAmine->HeatExchanger Regenerator Regenerator (Stripper) HeatExchanger->Regenerator To Stripper Cooler Cooler HeatExchanger->Cooler AcidGas Acid Gas Out Regenerator->AcidGas LeanAmine Lean Amine Regenerator->LeanAmine Reboiler Reboiler Regenerator->Reboiler LeanAmine->HeatExchanger From Stripper Reboiler->Regenerator Vapor Pump Pump Cooler->Pump Pump->Absorber Experimental_Workflow cluster_prep Solvent Preparation cluster_eval Performance Evaluation cluster_stability Stability and Compatibility cluster_analysis Data Analysis Prep Prepare Amine Solutions VLE VLE & Solubility Measurements Prep->VLE Kinetics Reaction Kinetics Studies Prep->Kinetics Corrosion Corrosion Testing Prep->Corrosion Degradation Thermal Degradation Studies Prep->Degradation Analysis Analyze Results & Determine Suitability VLE->Analysis Kinetics->Analysis Corrosion->Analysis Degradation->Analysis

References

N-(2-Hydroxyethyl)propionamide in Pharmaceutical Preparations: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently a notable lack of public-domain information detailing the specific use of N-(2-Hydroxyethyl)propionamide in pharmaceutical preparations. This compound, also known as N-Propionylethanolamine, is primarily available as a research chemical, and its role as a pharmaceutical excipient, solvent, stabilizer, or active substance is not well-documented in readily accessible sources.

While information on structurally similar compounds or derivatives exists, data directly pertaining to this compound in drug development and formulation remains scarce. The majority of available information is limited to its basic chemical and physical properties provided by chemical suppliers.

Chemical and Physical Properties

For researchers interested in the foundational characteristics of this compound, the following data has been compiled from various chemical suppliers.

PropertyValue
CAS Number 18266-55-2
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Appearance Colorless to Light Yellow/Orange Liquid
Boiling Point 203 °C at 10 mmHg
Flash Point 145 °C
Specific Gravity (20/20) 1.07
Refractive Index 1.47
Solubility in Water Soluble
Purity (typical) >97.0% (by GC)

Note: These values are typical and may vary between suppliers. Always refer to the supplier's certificate of analysis for specific batch data.

Potential Areas of Investigation (Hypothetical)

Given its chemical structure, featuring both amide and hydroxyl functionalities, one could hypothesize potential, yet unproven, applications in pharmaceutical science. The following workflow illustrates a hypothetical pathway for investigating a novel excipient like this compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Pre-formulation & Compatibility cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Safety & Toxicological Assessment a Synthesis & Purification b Structural Elucidation (NMR, MS) a->b c Physical Properties (Solubility, pKa, LogP) b->c d API Solubility Enhancement Studies c->d Inform e Excipient Compatibility Screening (DSC, HPLC) d->e f pH-Stability Profile e->f g Prototype Formulation (e.g., Parenteral, Oral) f->g Guide h Process Optimization g->h i Stability Studies (Accelerated & Long-term) h->i l Regulatory Documentation i->l Data for j In Vitro Cytotoxicity Assays k In Vivo Acute Toxicity Studies j->k k->l k->l Data for

Hypothetical workflow for novel excipient evaluation.

Experimental Protocols: General Approaches for a Novel Excipient

As no specific experimental protocols for this compound in pharmaceutical preparations are available, the following are generalized methodologies that would be essential in its evaluation.

Protocol 1: Determination of Aqueous Solubility
  • Objective: To determine the concentration at which this compound is saturated in water.

  • Materials: this compound, deionized water, analytical balance, magnetic stirrer, temperature-controlled water bath, filtration apparatus (e.g., 0.45 µm syringe filter), and an analytical method for quantification (e.g., HPLC-UV, GC-FID).

  • Procedure:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and stir vigorously.

    • Allow the suspension to equilibrate for a set period (e.g., 24-48 hours), ensuring that solid material remains.

    • Withdraw a sample of the supernatant and immediately filter it to remove undissolved material.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Excipient Compatibility Screening using Differential Scanning Calorimetry (DSC)
  • Objective: To assess the physical compatibility of this compound with a model Active Pharmaceutical Ingredient (API).

  • Materials: this compound, model API, DSC instrument, hermetic aluminum pans.

  • Procedure:

    • Accurately weigh and prepare samples of the pure API, pure this compound, and a 1:1 physical mixture of the two.

    • Seal the samples in hermetic aluminum pans.

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the samples at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Analyze the resulting thermograms. The appearance of new peaks, or the shifting or disappearance of melting endotherms of the API in the mixture, may indicate an interaction.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents a chemical entity with a currently undefined role in pharmaceutical science. The lack of published applications or detailed studies means that any potential use would require extensive foundational research, starting with comprehensive safety, compatibility, and functionality assessments. The information provided here serves as a summary of its known properties and a template for the initial exploratory work that would be required to qualify it for any pharmaceutical application. Investigators are encouraged to consult chemical safety data sheets and perform thorough risk assessments before handling this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxyethyl)propionamide.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature. For direct amidation of propionic acid and ethanolamine, temperatures may need to be elevated to drive the reaction forward.
Formation of Salt: Direct mixing of propionic acid and ethanolamine can form a stable ammonium salt, which is less reactive.[1]Solution: If using a direct amidation approach, heating is often necessary to overcome the initial salt formation and drive the condensation. Alternatively, activate the propionic acid first (e.g., by converting it to an acyl chloride or using a coupling agent) before adding ethanolamine.
Ineffective Water Removal: The amidation reaction produces water, which can lead to a reversible reaction, thus lowering the yield.Solution: Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, adding molecular sieves can help to sequester water from the reaction mixture.
Presence of Significant Impurities Side Reaction: O-acylation: Besides the desired N-acylation, the hydroxyl group of ethanolamine can also be acylated, leading to the formation of an ester byproduct.Solution: The selectivity between N- and O-acylation is often pH-dependent. Neutral to slightly basic conditions generally favor N-acylation. Acidic conditions can protonate the amine, making the hydroxyl group a more likely nucleophile and leading to O-acylation.[2][3]
Di-acylation: Both the amine and hydroxyl groups of ethanolamine may be acylated, resulting in a di-acylated byproduct.Solution: Control the stoichiometry of the reactants. Using a slight excess of ethanolamine can help to minimize di-acylation. The reaction conditions can also be optimized to favor mono-acylation.
Residual Starting Materials: Unreacted propionic acid or ethanolamine may remain in the final product.Solution: Optimize the reaction stoichiometry and conditions for maximum conversion. For purification, unreacted propionic acid can be removed by washing with a mild aqueous base (e.g., sodium bicarbonate solution), and excess ethanolamine can be removed by washing with a dilute aqueous acid.
Reaction is Difficult to Control Exothermic Reaction: The reaction, especially when using an activated carboxylic acid derivative like propionyl chloride, can be highly exothermic.Solution: Add the acylating agent slowly and in portions to the ethanolamine solution, while maintaining a low temperature using an ice bath. This allows for better control of the reaction temperature.
Product Degradation Harsh Reaction Conditions: High temperatures or very strong acidic/basic conditions can potentially lead to the degradation of the starting materials or the final product.Solution: Use the mildest effective reaction conditions. If high temperatures are required, ensure the reaction time is not unnecessarily prolonged.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common methods include:

  • Direct thermal amidation: Heating propionic acid and ethanolamine, often with a catalyst, to drive off water and form the amide.

  • From an activated carboxylic acid: Reacting ethanolamine with an activated form of propionic acid, such as propionyl chloride or propionic anhydride. This method is often faster and proceeds at lower temperatures but may require careful control of the reaction conditions.

  • From an ester: Transamidation of an ester, like ethyl propionate, with ethanolamine. This reaction may require a catalyst and elevated temperatures.

Q2: How can I improve the selectivity for N-acylation over O-acylation?

A2: The amine group in ethanolamine is generally a better nucleophile than the hydroxyl group under neutral or basic conditions. To favor N-acylation, avoid acidic conditions which can protonate the amine and reduce its nucleophilicity.[3] Using a protecting group for the hydroxyl group is another possibility, though it adds extra steps to the synthesis.

Q3: What catalysts can be used for the direct amidation of propionic acid with ethanolamine?

A3: While the reaction can be driven thermally, various catalysts can improve the rate and yield. These can include boric acid, zeolites, or certain metal catalysts. The choice of catalyst will depend on the specific reaction conditions and desired outcome.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent depends on the synthetic route. For direct amidation, a solvent that allows for azeotropic removal of water, such as toluene or xylene, can be beneficial. For reactions involving activated carboxylic acids, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

Q5: How can I purify the final product?

A5: Purification can typically be achieved through:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be a highly effective purification technique.

  • Column chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be used.

Experimental Protocols

Protocol 1: Direct Thermal Amidation of Propionic Acid and Ethanolamine

This protocol is a general guideline and may require optimization.

Materials:

  • Propionic acid

  • Ethanolamine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine propionic acid (1.0 equivalent) and ethanolamine (1.1 equivalents) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is complete. This can take several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can then be purified, for example, by vacuum distillation.

Data on Reaction Parameter Influence
ParameterEffect on YieldRationale
Temperature Increasing temperature generally increases the reaction rate and yield for direct amidation.Provides the necessary activation energy to overcome the formation of the ammonium salt and drives the endergonic condensation reaction.
Catalyst An appropriate acid or base catalyst can increase the reaction rate and potentially the yield.Catalysts can facilitate the nucleophilic attack and the departure of the leaving group.
Reactant Stoichiometry Using a slight excess of ethanolamine can help to drive the reaction to completion and minimize di-acylation.Le Chatelier's principle.
Water Removal Efficient removal of water significantly increases the yield.The amidation reaction is an equilibrium process. Removing a product (water) shifts the equilibrium towards the formation of the amide.
pH Neutral to slightly basic conditions favor the desired N-acylation.Under acidic conditions, the amine group can be protonated, reducing its nucleophilicity and favoring O-acylation.[3]

Visualizations

Reaction_Pathway PropionicAcid Propionic Acid Intermediate Tetrahedral Intermediate PropionicAcid->Intermediate + Ethanolamine Ethanolamine Ethanolamine Ethanolamine->Intermediate Product This compound Intermediate->Product - H2O Water Water

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue CheckCompletion Is the reaction complete? Start->CheckCompletion CheckPurity Is the main impurity known? CheckCompletion->CheckPurity Yes IncompleteReaction Extend reaction time or increase temperature CheckCompletion->IncompleteReaction No SideReaction Adjust pH to favor N-acylation (neutral/basic) CheckPurity->SideReaction Yes (O-acylation) WaterIssue Improve water removal (e.g., Dean-Stark) CheckPurity->WaterIssue No (Reversible Reaction) Optimize Optimize stoichiometry and purification IncompleteReaction->Optimize SideReaction->Optimize WaterIssue->Optimize

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude N-Propionylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-Propionylethanolamine, also known as N-(2-hydroxyethyl)propanamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of N-Propionylethanolamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal recrystallization conditions (e.g., choice of solvent, cooling rate).- Inefficient elution during column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent product loss.- Systematically screen for an optimal recrystallization solvent or solvent mixture. Allow for slow cooling to maximize crystal formation.[1]- Optimize the mobile phase for column chromatography to ensure complete elution of the product.
Product is an Oil Instead of a Solid - Presence of impurities that lower the melting point.- Residual solvent.- Re-purify the product using column chromatography to remove impurities.[1]- If the product is still an oil after chromatography, a final recrystallization attempt with a different solvent system may be beneficial.- Ensure the purified product is thoroughly dried under vacuum to remove all traces of solvent.
Colored Impurities in the Final Product - Formation of colored byproducts during synthesis.- Contamination from starting materials or solvents.- Treat a solution of the crude product with activated charcoal before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield.[1]- Ensure high-purity starting materials and solvents are used for the synthesis.
Presence of Starting Materials in the Purified Product - Incomplete reaction.- Inefficient purification to remove unreacted starting materials.- Drive the synthesis reaction to completion by adjusting reaction time, temperature, or stoichiometry of reactants.- If starting materials are acidic (e.g., propionic acid) or basic (e.g., ethanolamine), perform an appropriate aqueous wash (e.g., with a mild base or acid, respectively) during the workup.[1]- Utilize a purification method with high resolving power, such as flash column chromatography, to separate the product from the starting materials.
Broad or Multiple Peaks in HPLC Analysis - Presence of multiple impurities.- Isomeric impurities.- Degradation of the compound on the column.- Optimize the HPLC method (e.g., gradient, mobile phase composition, column type) for better separation.- Consider potential side reactions during synthesis that could lead to isomers, such as O-acylation in addition to the desired N-acylation.- Use a milder mobile phase or a different stationary phase to prevent on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-Propionylethanolamine?

A1: Common impurities can include unreacted starting materials such as ethanolamine and propionic acid (or its ester derivative). Byproducts from side reactions are also common, including the O-acylated ester (2-aminoethyl propionate) and the N,O-diacylated product.[2]

Q2: Which purification method is most suitable for N-Propionylethanolamine?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale purification and to obtain high-purity material, flash column chromatography is often effective.[1] For larger quantities where the crude product is a solid, recrystallization can be a more efficient method.[1]

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good recrystallization solvent is one in which N-Propionylethanolamine is soluble at high temperatures but sparingly soluble at low temperatures. Given its polarity, solvent systems such as ethanol/water, or ethyl acetate/hexane mixtures are good starting points to screen for optimal recrystallization conditions.[1]

Q4: How can I monitor the purity of N-Propionylethanolamine during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and the separation during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a suitable starting point.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude N-Propionylethanolamine in various solvents (e.g., ethanol, ethyl acetate, water, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility when cold. Solvent mixtures can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ideal eluent system should give a retention factor (Rf) of ~0.3 for N-Propionylethanolamine.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.[1]

  • Elution: Run the column by passing the eluent through it. Start with a less polar eluent mixture and gradually increase the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Propionylethanolamine.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Start Crude N-Propionylethanolamine Recrystallization Recrystallization Start->Recrystallization ColumnChromatography Flash Column Chromatography Start->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC PureProduct Pure N-Propionylethanolamine HPLC->PureProduct

Caption: General experimental workflow for the purification and analysis of N-Propionylethanolamine.

TroubleshootingLogic Start Crude Product Impure? IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oily) CheckPurity Check Purity (TLC/HPLC) TryRecrystallization->CheckPurity ColumnChromatography->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Repurify Re-purify CheckPurity->Repurify No Repurify->ColumnChromatography

Caption: A logical troubleshooting workflow for the purification of N-Propionylethanolamine.

References

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxyethyl)propionamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Direct Amidation of Propionic Acid: This is a straightforward approach involving the reaction of propionic acid with ethanolamine, typically at elevated temperatures to drive off the water byproduct.

  • Ester-Amide Exchange: This method uses an ester of propionic acid, such as ethyl propionate, which reacts with ethanolamine to form the desired amide and an alcohol byproduct (e.g., ethanol). This reaction can often be performed under milder conditions than direct amidation.

  • Acylation with Propionyl Chloride or Anhydride: This is a highly efficient method where ethanolamine is acylated using a reactive propionylating agent like propionyl chloride or propionic anhydride. These reactions are often rapid but may require careful control of reaction conditions to avoid side reactions.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most common side reactions in the synthesis of this compound are:

  • O-Acylation: The hydroxyl group of ethanolamine can be acylated in addition to the amino group, leading to the formation of the ester byproduct, 2-aminoethyl propionate. This is a significant side reaction, especially at higher temperatures.

  • Di-acylation: It is possible for both the amine and hydroxyl groups of ethanolamine to be acylated, resulting in the formation of N-(2-propionyloxyethyl)propionamide. This is more likely to occur when using highly reactive acylating agents like propionyl chloride in excess.

  • Unreacted Starting Materials: Incomplete reactions can leave residual propionic acid, ethyl propionate, or ethanolamine in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid or ester carbonyl peak and the appearance of the amide carbonyl peak.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of the product and any volatile byproducts or remaining starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the relative amounts of product, starting materials, and byproducts in the reaction mixture.

Troubleshooting Guides

Problem: Low Yield of this compound
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (with caution, as this may promote side reactions). - For direct amidation, ensure efficient removal of water using a Dean-Stark trap or by performing the reaction under vacuum.
Side Reaction Predominance - If O-acylation is suspected, lower the reaction temperature. - In the case of using propionyl chloride, add it slowly to a cooled solution of ethanolamine to control the exothermic reaction. - Consider using a protective group for the hydroxyl function, though this adds extra steps to the synthesis.
Loss during Work-up/Purification - Optimize extraction and washing steps to minimize product loss. - For distillation, ensure the vacuum is stable and the column is efficient to prevent product decomposition or loss.
Problem: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting/Purification
2-Aminoethyl propionate (O-acylation byproduct) GC-MS, NMR- Lower the reaction temperature during synthesis. - In syntheses using propionyl chloride, consider performing the reaction under acidic conditions to protonate the amine, making the hydroxyl group more susceptible to acylation, and then rearrange to the more stable amide.[2] - Purification can be achieved by fractional distillation under vacuum or column chromatography.
N-(2-propionyloxyethyl)propionamide (Di-acylation byproduct) GC-MS, NMR- Use a stoichiometric amount or a slight excess of ethanolamine relative to the propionylating agent. - Add the propionylating agent slowly and at a low temperature. - Purification via fractional distillation or column chromatography.
Unreacted Ethanolamine GC-MS, NMR- Ensure the propionylating agent is used in at least a stoichiometric amount. - Can be removed by washing the organic phase with a dilute aqueous acid solution during work-up.
Unreacted Propionic Acid GC-MS, NMR- Ensure sufficient ethanolamine is used. - Can be removed by washing the organic phase with a dilute aqueous base solution (e.g., sodium bicarbonate) during work-up.

Experimental Protocols

Synthesis of this compound via Propionyl Chloride

This protocol is adapted from a general procedure for the acylation of amines.[3]

Materials:

  • Ethanolamine

  • Propionyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 2 M aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, 2 M aqueous NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Analytical Data

Table 1: Analytical Techniques for Product and Impurity Identification

Technique Purpose Key Observables
GC-MS Separation and identification of volatile components.Retention times and mass spectra for this compound and potential byproducts like 2-aminoethyl propionate.[4][5]
¹H NMR Structural elucidation and quantification.Characteristic peaks for the ethyl group, and the two methylene groups of the hydroxyethyl moiety. The chemical shifts will differ for the N-acylated and O-acylated products.[6][7][8]
FTIR Functional group analysis and reaction monitoring.Strong C=O stretch for the amide (around 1640 cm⁻¹), O-H stretch (broad, around 3300 cm⁻¹), and N-H stretch (around 3300 cm⁻¹).[9][10][11]
HPLC Quantification and purity assessment.A reverse-phase HPLC method can be used to separate the product from impurities.[12]

Visualizations

Synthesis_Pathways cluster_main Main Synthesis Route cluster_side Side Reactions Propionic_Acid Propionic Acid Product This compound Propionic_Acid->Product + Ethanolamine - H2O Ethanolamine Ethanolamine O_Acylation 2-Aminoethyl propionate Ethanolamine->O_Acylation + Propionylating Agent (O-attack) Di_Acylation N-(2-propionyloxyethyl)propionamide Product->Di_Acylation + Propionylating Agent Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Product + Ethanolamine - HCl

Caption: Main synthesis routes and potential side reactions for this compound.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze crude product (TLC, GC-MS, NMR) Start->Analysis Check_Yield Low Yield? Analysis->Check_Yield Check_Purity Impurities Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Check_Yield->Optimize_Conditions Yes Purify Purification (Distillation, Chromatography) Check_Purity->Purify Yes Success Pure Product Check_Purity->Success No Optimize_Conditions->Start Purify->Analysis Failure Further Troubleshooting Purify->Failure Impurities persist

Caption: A general troubleshooting workflow for the synthesis and purification.

References

Technical Support Center: N-(2-Hydroxyethyl)propionamide Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-(2-Hydroxyethyl)propionamide in an aqueous solution?

A1: this compound is an amide. Generally, amides are relatively stable in neutral aqueous solutions at ambient temperatures.[1] However, the rate of hydrolysis is significantly influenced by pH and temperature. Hydrolysis will be accelerated under acidic or basic conditions.[2][3]

Q2: What are the likely degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound will break the amide bond, yielding propionic acid and 2-aminoethanol.

Q3: How does pH affect the hydrolysis rate of this compound?

A3: Both acidic and basic conditions catalyze the hydrolysis of amides.[2][3] Therefore, the hydrolysis rate of this compound is expected to be slowest at a near-neutral pH and increase as the pH becomes more acidic or basic.

Q4: How does temperature influence the stability of this compound?

A4: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. This is a critical factor to consider for long-term storage of solutions.

Q5: Are there any other factors that could affect the stability of this compound in solution?

A5: Besides pH and temperature, the presence of enzymes (e.g., amidases) could significantly accelerate hydrolysis. The ionic strength of the solution and the composition of the buffer can also have a minor effect on the reaction rate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Unexpectedly rapid degradation of this compound in a neutral buffer. 1. Incorrect pH: The actual pH of the solution may not be neutral due to buffer degradation or contamination.2. Microbial contamination: Microorganisms may be producing enzymes that catalyze amide hydrolysis.3. High storage temperature: The solution may have been inadvertently stored at an elevated temperature.1. Verify pH: Calibrate your pH meter and confirm the pH of the solution.2. Filter sterilize: Pass the solution through a 0.22 µm filter to remove bacteria.3. Control temperature: Ensure the solution is stored at the intended temperature, preferably refrigerated or frozen for long-term storage.
Poor reproducibility of hydrolysis rate measurements. 1. Inconsistent temperature control: Small variations in temperature between experiments can lead to significant differences in reaction rates.2. Inaccurate pH measurement/control: Drifting pH during the experiment can alter the hydrolysis rate.3. Variability in sample preparation: Inconsistencies in the initial concentration or mixing of the solution.1. Use a calibrated water bath or incubator: Ensure precise and consistent temperature control.2. Use a reliable buffer system: Choose a buffer with a pKa close to the desired pH and monitor the pH throughout the experiment.3. Standardize protocols: Use precise measurements for all components and ensure thorough mixing.
Difficulty in quantifying this compound and its degradation products. 1. Inappropriate analytical method: The chosen method may lack the necessary sensitivity or selectivity.2. Interference from matrix components: Buffer salts or other excipients may co-elute with the analyte or its degradation products in chromatography.3. Degradation product instability: The degradation products themselves might be unstable under the analytical conditions.1. Method development: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and robust method for such analysis. Develop a stability-indicating method that separates the parent compound from its degradation products.2. Optimize chromatography: Adjust the mobile phase composition, gradient, and column type to resolve interfering peaks.3. Analyze samples promptly: If degradation products are unstable, analyze the samples as quickly as possible after collection.
Formation of unexpected degradation products. 1. Oxidative degradation: If the solution is not protected from oxygen, oxidative degradation may occur.2. Photodegradation: Exposure to light, especially UV light, can cause degradation.3. Reactions with excipients: The compound may be reacting with other components in the formulation.1. Deoxygenate solutions: Purge solutions with an inert gas like nitrogen or argon.2. Protect from light: Store solutions in amber vials or protect them from light.3. Conduct compatibility studies: Test the stability of this compound with each individual excipient to identify any interactions.

Experimental Protocols

General Protocol for Determining the Hydrolysis Rate of this compound

This protocol outlines a general approach for a forced degradation study to determine the hydrolysis kinetics.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the aqueous buffer of interest to create a concentrated stock solution.

  • pH and Temperature Setup:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

    • Set up temperature-controlled environments (e.g., water baths) at various temperatures (e.g., 25°C, 40°C, 60°C).

  • Initiation of Hydrolysis Study:

    • Add a known volume of the stock solution to pre-heated buffer solutions for each pH and temperature condition to achieve the desired final concentration.

    • Start a timer immediately after mixing.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase for HPLC analysis at a cold temperature) to prevent further degradation.

  • Sample Analysis:

    • Quantify the concentration of remaining this compound and the formation of its degradation products (propionic acid and 2-aminoethanol) using a validated stability-indicating analytical method, such as HPLC.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each condition.

    • If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line will be the observed rate constant (k_obs).

    • Determine the half-life (t½) for each condition using the formula: t½ = 0.693 / k_obs.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of this compound initiate Initiate Hydrolysis (Add stock to buffers at set T) stock->initiate buffers Prepare Buffers (Varying pH) buffers->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis (Quantify parent and products) quench->hplc data Data Analysis (Determine rate constants) hplc->data

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

G center Hydrolysis Rate of This compound pH pH (Acidic/Basic catalysis) pH->center temp Temperature temp->center enzymes Enzymes (e.g., Amidases) enzymes->center excipients Excipients/Other Solutes excipients->center light Light Exposure (Photodegradation) light->center oxygen Oxygen (Oxidation) oxygen->center

Caption: Factors influencing the hydrolysis rate of this compound in aqueous solutions.

References

Technical Support Center: Optimizing HPLC Separation of N-(2-Hydroxyethyl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Hydroxyethyl)propionamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of this compound?

A1: Due to the polar and neutral nature of this compound, a standard C18 column with a highly aqueous mobile phase or a column with a more polar stationary phase is recommended. A good starting point would be a polar-embedded reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Q2: Which type of HPLC column is recommended for separating this compound?

A2: For retaining and separating a polar compound like this compound, several column types can be considered:

  • Polar-Embedded Reversed-Phase Columns (e.g., C18 with polar end-capping): These columns provide a good balance of hydrophobic and hydrophilic interactions and are compatible with highly aqueous mobile phases.

  • HILIC Columns (e.g., Amide, Cyano, Silica): HILIC is an excellent technique for highly polar compounds that are poorly retained in reversed-phase chromatography. It uses a high organic content mobile phase.

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can be useful if the sample matrix is complex.

Q3: What is the most appropriate detection method for this compound?

A3: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) is a possible but often non-specific and high-background option. More suitable detection methods include:

  • Refractive Index (RI) Detection: RI is a universal detector that responds to changes in the refractive index of the eluent. It is suitable for isocratic separations.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is more sensitive than RI and is compatible with gradient elution.

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, and it is the preferred method for confirmation and quantification at low levels.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)

Potential Cause Recommended Solution
Inappropriate Column Chemistry The analyte is too polar for a standard C18 column. Switch to a polar-embedded reversed-phase column or a HILIC column.
Mobile Phase is too Strong (Reversed-Phase) In reversed-phase, increase the aqueous portion of the mobile phase (e.g., from 80% water to 95% water).
Mobile Phase is too Weak (HILIC) In HILIC, decrease the aqueous portion of the mobile phase (e.g., from 10% water to 5% water).
Incorrect pH of the Mobile Phase Although this compound is neutral, ensure the mobile phase pH is stable and does not affect the stationary phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with the Stationary Phase Add a small amount of a competing agent to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid, even for neutral compounds, to modify the silica surface). For basic peak tailing, adding a small amount of a basic modifier might help.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the column with a new one. Ensure the mobile phase pH is within the column's recommended range.
Extra-Column Volume Use smaller inner diameter tubing, a smaller detector flow cell, and ensure all connections are made correctly with no dead volume.

Issue 3: Poor Resolution Between this compound and Other Components

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition (e.g., the ratio of organic to aqueous solvent, or try a different organic solvent like methanol instead of acetonitrile).
Incorrect Column Temperature Optimize the column temperature. Increasing the temperature generally decreases retention time and can improve peak shape and resolution.
Inadequate Stationary Phase Try a column with a different selectivity (e.g., a different stationary phase chemistry or a column from a different manufacturer).
Gradient Elution Profile is Not Optimized Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time.

Experimental Protocols

Example Protocol: HILIC Method for this compound

This protocol provides a starting point for developing a HILIC-based HPLC method.

Parameter Condition
Column Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient 100% A to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min) or MS

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No secondary_interactions Potential Secondary Interactions check_tailing->secondary_interactions Yes column_overload Potential Column Overload check_fronting->column_overload Yes column_degradation Potential Column Degradation check_fronting->column_degradation No add_modifier Action: Add mobile phase modifier (e.g., 0.1% Formic Acid) secondary_interactions->add_modifier reduce_concentration Action: Reduce sample concentration or injection volume column_overload->reduce_concentration replace_column Action: Replace the column column_degradation->replace_column end_good_peak End: Good Peak Shape add_modifier->end_good_peak reduce_concentration->end_good_peak replace_column->end_good_peak

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

LowRetentionWorkflow start Start: Low Retention Time check_method Is the method Reversed-Phase (RP) or HILIC? start->check_method rp_path Reversed-Phase Path check_method->rp_path RP hilic_path HILIC Path check_method->hilic_path HILIC increase_aqueous Action: Increase aqueous content in mobile phase rp_path->increase_aqueous change_column Action: Switch to a more polar stationary phase (e.g., HILIC) rp_path->change_column decrease_aqueous Action: Decrease aqueous content in mobile phase hilic_path->decrease_aqueous end_good_retention End: Improved Retention increase_aqueous->end_good_retention decrease_aqueous->end_good_retention change_column->end_good_retention

Caption: Decision tree for addressing low retention time in HPLC.

Technical Support Center: Handling and Storage of Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the handling and storage of potentially air-sensitive reagents, with a focus on N-(2-Hydroxyethyl)propionamide. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Compound Profile: this compound

While some suppliers recommend storing this compound under an inert atmosphere, indicating potential air sensitivity, detailed safety data sheets for this compound and related structures do not consistently list it as a highly reactive air-sensitive chemical.[1] The primary recommendation is to store it in a cool, dark place. Given this ambiguity, it is best practice to handle it with care, minimizing prolonged exposure to air and moisture, and to be prepared to use inert atmosphere techniques if experimental results suggest degradation.

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Physical State Liquid
Boiling Point 203 °C at 10 mmHg[2]
Flash Point 145 °C
Solubility Soluble in water[2]
Storage Temperature Room temperature (recommended <15°C)

Frequently Asked Questions (FAQs)

Q1: How can I determine if a compound I'm working with is air-sensitive?

A1: Determining air sensitivity is crucial for safe and effective experimentation. Here are the primary methods:

  • Supplier Information: Check the product page or Safety Data Sheet (SDS) from the supplier. Phrases like "Store under inert gas," "Air sensitive," or "Handle and store under nitrogen" are clear indicators.

  • Chemical Structure: Certain functional groups are prone to reaction with oxygen or water. These include organometallics (e.g., Grignard reagents, organolithiums), low-valent transition metals, hydrides, and some phosphines.

  • Published Literature: Review scientific articles and chemical reference books that describe the synthesis or use of the compound. These resources often detail the necessary handling precautions.[3]

  • Empirical Observation: If a compound changes color, precipitates, or if reactions using it fail unexpectedly, sensitivity to air or moisture could be the cause.

Q2: What are the common signs of decomposition for an air-sensitive reagent?

A2: Decomposition can manifest in several ways:

  • Color Change: A solution of a reagent may change color upon exposure to air.

  • Precipitate Formation: The formation of a solid in a previously clear liquid can indicate oxidation or hydrolysis.

  • Gas Evolution: Bubbling or fizzing may occur as the compound reacts with air or moisture.

  • Loss of Reactivity: The most common sign is the failure of a reaction where the reagent is a key component. This often requires troubleshooting to confirm that reagent degradation is the cause.[3]

Q3: What is the difference between using a glove box and a Schlenk line?

A3: Both are used to create an inert atmosphere, but they are suited for different tasks.[4][5]

  • Glove Box: A sealed chamber filled with an inert gas (like argon or nitrogen) that allows for the manipulation of solids and liquids in an air-free environment using built-in gloves. It is ideal for weighing solids, preparing reaction mixtures, and long-term storage of highly sensitive materials.[5]

  • Schlenk Line: A dual-manifold vacuum and inert gas line connected to specialized glassware (Schlenk flasks). It is used for running reactions, transferring solvents, and performing filtrations under an inert atmosphere. It is a versatile tool for most synthetic chemistry labs.[4]

Q4: Can I use nitrogen and argon interchangeably as the inert gas?

A4: For most applications, nitrogen is a cost-effective and suitable inert gas.[4] However, argon is denser than air, which can be an advantage as it provides a better "blanket" over the reaction mixture. For reactions involving lithium metal or other reagents that can react with dinitrogen, argon is mandatory.[4]

Troubleshooting Guide for Air-Sensitive Experiments

Problem Potential Cause Recommended Solution
Reaction fails to initiate or gives low yield. Reagent decomposition due to exposure to air or moisture.1. Use freshly opened or properly stored reagents. 2. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[6] 3. Properly purge the reaction setup with inert gas.
Inconsistent results between experiments. Variable quality of the inert atmosphere.1. Check for leaks in the Schlenk line or glove box. 2. Ensure the inert gas source is of high purity. 3. Standardize the procedure for purging the apparatus.
Color of reagent is different from literature description. Partial oxidation or contamination.1. Discard the reagent if significant discoloration is observed. 2. If mildly discolored, it may be possible to purify the reagent, but this is often difficult and hazardous.
Syringe or cannula becomes clogged during transfer. Reaction of the reagent with residual moisture or air in the transfer device.1. Ensure the syringe or cannula is completely dry (oven-dried and cooled under inert gas).[7] 2. Flush the syringe or cannula with inert gas before drawing up the reagent.[7]
Pressure fluctuations in the reaction flask. Temperature changes or slow gas leak.1. Use a bubbler to monitor and maintain a slight positive pressure of inert gas.[8] 2. Re-grease joints if necessary and check tubing for cracks.

Experimental Protocols

Protocol: Transfer of an Air-Sensitive Liquid via Syringe

This protocol outlines the standard procedure for transferring a liquid reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere using a Schlenk line.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask sealed with a rubber septum

  • Sure/Seal™ bottle of this compound

  • Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge)[3]

  • Second needle for pressure equalization

Procedure:

  • Prepare the Reaction Flask:

    • Ensure the Schlenk flask is clean and has been oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture.[6]

    • Assemble the flask while hot and immediately place it under a high vacuum on the Schlenk line.

    • Alternate between vacuum and backfilling with inert gas (e.g., nitrogen or argon) at least three times to ensure a completely inert atmosphere.

    • Leave the flask under a slight positive pressure of inert gas, indicated by the outflow of gas through a bubbler.

  • Prepare for Transfer:

    • Puncture the septum of the reaction flask with a needle connected to the bubbler to act as a gas outlet.

    • On the Sure/Seal™ bottle, pierce the septum with a short needle connected to the inert gas line of the Schlenk line. This will create a positive pressure inside the bottle.

    • Take a clean, dry syringe with a long needle. Flush the syringe with inert gas from the Schlenk line 3-5 times to remove any residual air.

  • Perform the Transfer:

    • Insert the needle of the flushed syringe through the septum of the Sure/Seal™ bottle, ensuring the tip of the needle is below the liquid level.

    • Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will aid this process.

    • Withdraw the syringe from the bottle and quickly insert it into the septum of the reaction flask.

    • Slowly dispense the liquid into the reaction flask.

    • Once the transfer is complete, withdraw the syringe.

  • Cleanup:

    • Immediately rinse the syringe and needle with a suitable dry solvent (one that does not react with the reagent) under an inert atmosphere.

    • Carefully quench the residual reagent in the rinse solvent by slowly adding it to a beaker of a quenching agent (e.g., isopropanol, then water). Perform this in a fume hood.[8]

Visualizations

Workflow for Handling Air-Sensitive Reagents

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction & Workup A Oven-Dry Glassware B Assemble Hot & Cool Under Vacuum A->B C Purge with Inert Gas (3x Cycle) B->C D Pressurize Reagent Bottle C->D Establish Inert Atmosphere H Maintain Positive Pressure C->H F Withdraw Reagent D->F E Flush Syringe with Inert Gas E->F G Transfer to Reaction Flask F->G G->H I Quench Reaction H->I G A Is the compound listed as 'air-sensitive' in SDS? B Use Full Inert Atmosphere Technique (Schlenk/Glove Box) A->B Yes C Does the compound contain sensitive functional groups? A->C No C->B Yes D Handle with care: - Minimize air exposure - Use dry solvents - Store tightly sealed C->D Uncertain E Standard handling procedures apply C->E No

References

Technical Support Center: N-Propionylethanolamine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis and scale-up of N-Propionylethanolamine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to facilitate your process development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of N-Propionylethanolamine, particularly during scale-up.

Q1: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and solutions?

A1: Low yield on scale-up is a common challenge and can be attributed to several factors. Here's a breakdown of potential causes and their corresponding solutions:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants (ethanolamine and your propionylating agent) can be difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the agitation speed, impeller design, and baffle configuration of your reactor to ensure thorough mixing. For viscous reaction mixtures, consider specialized high-torque agitators.

  • Poor Temperature Control: The N-acylation of ethanolamine is often an exothermic reaction. Insufficient heat removal on a larger scale can lead to a temperature increase, favoring the formation of byproducts and potentially degrading the product.

    • Solution: Implement a robust reactor cooling system. Consider adding the propionylating agent dropwise or in portions to control the rate of heat generation. A process control system to automatically adjust cooling based on the internal temperature is highly recommended.

  • Incomplete Reaction: The reaction may not be going to completion at a larger scale within the same timeframe as the lab-scale experiment.

    • Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC, or TLC). You may need to increase the reaction time or temperature moderately, but be mindful of potential side reactions.

  • Water Content: If using a direct amidation method with propionic acid, the removal of water as a byproduct becomes less efficient on a larger scale, which can limit the reaction equilibrium.

    • Solution: For larger scales, consider using a Dean-Stark trap or a distillation setup to continuously remove water. Alternatively, switching to a more reactive propionylating agent like propionyl chloride or propionic anhydride can circumvent this issue, though they present their own handling challenges.

Q2: I am observing a significant amount of an impurity with the same mass as my product, N-Propionylethanolamine. What could this be and how can I minimize it?

A2: This is a classic sign of O-acylation followed by O-to-N acyl migration. Ethanolamine has two nucleophilic sites: the nitrogen of the amine and the oxygen of the hydroxyl group. While N-acylation is generally favored, O-acylation can occur, especially under certain conditions, to form 2-aminoethyl propionate.[1] This ester can then rearrange to the desired N-Propionylethanolamine.

  • Minimization Strategies:

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor N-acylation over O-acylation.

    • Choice of Acylating Agent: The reactivity of the acylating agent can influence the N/O selectivity. While highly reactive agents like propionyl chloride can be less selective, their rapid reaction with the more nucleophilic amine can sometimes be advantageous if conditions are carefully controlled.

    • pH Control: The nucleophilicity of the amine and hydroxyl groups is pH-dependent. Under acidic conditions, the amine is protonated and less nucleophilic, which can favor O-acylation.[2] Conversely, basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity. Careful control of pH, or the use of a non-basic acid scavenger when using acyl chlorides, can help direct the reaction towards N-acylation.

    • Promote O-to-N Acyl Migration: If O-acylation is unavoidable, you can sometimes drive the conversion to the desired N-acyl product by adjusting the workup conditions (e.g., by a pH adjustment or heating), as the N-acyl isomer is typically the thermodynamically more stable product.[1][3]

Q3: I am seeing the formation of a higher molecular weight byproduct, especially at higher temperatures. What is this likely to be?

A3: A common higher molecular weight byproduct is the di-acylated product, N-(2-propionyloxyethyl)propanamide, where both the amine and hydroxyl groups have reacted with the propionylating agent. Another possibility is the formation of piperazine derivatives from the self-condensation of ethanolamine at elevated temperatures.

  • Minimization Strategies:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of ethanolamine relative to the propionylating agent to minimize the chance of di-acylation.

    • Temperature Control: Avoid excessive reaction temperatures, which can promote both di-acylation and ethanolamine side reactions.

    • Order of Addition: Adding the propionylating agent slowly to the ethanolamine solution can help maintain a low concentration of the acylating agent, disfavoring the second acylation reaction.

Q4: What are the recommended purification strategies for N-Propionylethanolamine at an industrial scale?

A4: The choice of purification method will depend on the purity requirements and the nature of the impurities.

  • Distillation: If N-Propionylethanolamine is thermally stable, vacuum distillation is often the most cost-effective method for large-scale purification to remove non-volatile impurities and unreacted starting materials.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization can be a highly effective method for achieving high purity. This is particularly useful for removing isomeric impurities.

  • Liquid-Liquid Extraction: A series of extractions can be used to remove water-soluble or solvent-specific impurities. Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic impurities.

  • Chromatography: While highly effective, large-scale column chromatography can be expensive. It is typically reserved for high-purity applications, such as for pharmaceutical-grade material, or when other methods fail to provide the required purity.

Data Presentation

Table 1: Effect of Key Process Parameters on N-Propionylethanolamine Synthesis (Qualitative Trends)

ParameterVariationImpact on YieldImpact on Purity
Temperature IncreaseCan increase reaction rate, but may decrease yield due to side reactions.Can decrease due to formation of di-acylated and degradation products.
Reactant Ratio (Ethanolamine:Propionylating Agent) Increase in EthanolamineMay slightly decrease the yield based on the limiting reagent but can improve selectivity.Can increase by minimizing di-acylation.
Mixing Speed IncreaseGenerally increases yield up to a point by improving mass transfer.Can improve by ensuring homogenous reaction conditions.
Water Removal (for Direct Amidation) More EfficientSignificantly increases yield by shifting equilibrium.Can improve by reducing side reactions associated with prolonged heating.

Experimental Protocols

Method 1: Synthesis of N-Propionylethanolamine via Direct Amidation with Propionic Acid

This protocol is suitable for large-scale synthesis where cost and safety are primary concerns.

  • Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a Dean-Stark trap with ethanolamine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent that forms an azeotrope with water (e.g., toluene or xylene).

  • Reactant Addition: Slowly add propionic acid (1.0-1.1 equivalents) to the stirred ethanolamine solution.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by analyzing samples for the disappearance of starting materials.

  • Work-up: Once the reaction is complete, cool the mixture. The solvent can be removed under reduced pressure.

  • Purification: The crude N-Propionylethanolamine can be purified by vacuum distillation.

Method 2: Synthesis of N-Propionylethanolamine using Propionyl Chloride

This method is faster but requires careful handling of the corrosive and water-sensitive propionyl chloride.

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with ethanolamine (2.2 equivalents) and a suitable inert solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Reactant Addition: Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. An excess of ethanolamine is used to act as a base to neutralize the HCl byproduct.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress.

  • Work-up: Filter the reaction mixture to remove the ethanolamine hydrochloride salt. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ethanolamine Ethanolamine Reaction_Vessel Reaction Vessel (Controlled Temperature & Mixing) Ethanolamine->Reaction_Vessel Propionylating_Agent Propionylating Agent (Propionic Acid, Propionyl Chloride, etc.) Propionylating_Agent->Reaction_Vessel Quenching Quenching / Neutralization Reaction_Vessel->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Crystallization Crystallization Drying->Crystallization Product Pure N-Propionylethanolamine Distillation->Product Crystallization->Product

Caption: General workflow for the synthesis and purification of N-Propionylethanolamine.

Troubleshooting_Logic cluster_solutions_mixing Mixing Solutions cluster_solutions_temp Temperature Solutions cluster_solutions_stoichiometry Stoichiometry Solutions cluster_solutions_impurities Impurity Solutions Start Low Yield or Impure Product Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Verify Temperature Control Start->Check_Temp Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Analyze_Impurities Identify Impurities (GC-MS, LC-MS) Start->Analyze_Impurities Optimize_Agitation Optimize Agitator Speed/Design Check_Mixing->Optimize_Agitation Improve_Cooling Enhance Reactor Cooling Check_Temp->Improve_Cooling Slow_Addition Slow Reactant Addition Check_Temp->Slow_Addition Adjust_Ratio Adjust Reactant Ratio Check_Stoichiometry->Adjust_Ratio Optimize_Conditions Optimize Reaction Conditions (Temp, pH) to Minimize Byproducts Analyze_Impurities->Optimize_Conditions Improve_Purification Refine Purification Method Analyze_Impurities->Improve_Purification

Caption: A logical flow diagram for troubleshooting common issues in N-Propionylethanolamine synthesis.

Reaction_Pathways cluster_pathways Possible Reaction Pathways Reactants Ethanolamine + Propionylating Agent N_Acylation N-Acylation (Desired Pathway) Reactants->N_Acylation O_Acylation O-Acylation (Side Reaction) Reactants->O_Acylation Di_Acylation Di-Acylation (Side Reaction) Reactants->Di_Acylation Excess Acylating Agent High Temperature Product N-Propionylethanolamine N_Acylation->Product O_Acyl_Product 2-Aminoethyl Propionate O_Acylation->O_Acyl_Product Di_Acyl_Product N-(2-propionyloxyethyl)propanamide Di_Acylation->Di_Acyl_Product O_Acyl_Product->Product O-to-N Acyl Migration

Caption: Reaction pathways in the synthesis of N-Propionylethanolamine, highlighting the desired product and potential side reactions.

References

Validation & Comparative

Illuminating the Molecular Identity of N-Propionylethanolamine: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the intricate landscape of drug discovery and development, the precise structural confirmation of synthesized compounds is a cornerstone of reliable research. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of N-Propionylethanolamine, a significant N-acylethanolamine (NAE) involved in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to ensure accurate and reproducible results.

N-acylethanolamines are a class of lipid signaling molecules that play crucial roles in diverse biological pathways, including the endocannabinoid system and peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling. Their accurate synthesis and characterization are paramount for advancing our understanding of their physiological functions and therapeutic potential.

Unambiguous Structural Verification: A Multi-Faceted Approach

The confirmation of the synthesized N-Propionylethanolamine structure relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the expected and observed spectroscopic data for N-Propionylethanolamine. For comparative purposes, data for two other well-characterized N-acylethanolamines, N-Palmitoylethanolamine (PEA) and N-Oleoylethanolamine (OEA), are also presented.

Analytical Technique N-Propionylethanolamine N-Palmitoylethanolamine (PEA) N-Oleoylethanolamine (OEA)
¹H NMR (ppm) ~ 0.9 (t, 3H, CH₃), ~ 2.0 (q, 2H, CH₂CO), ~ 3.2 (t, 2H, NCH₂), ~ 3.5 (t, 2H, OCH₂), ~ 6.0 (br s, 1H, NH)~ 0.88 (t, 3H), ~ 1.25 (m), ~ 1.62 (m), ~ 2.18 (t, 2H), ~ 3.42 (q, 2H), ~ 3.71 (t, 2H), ~ 5.79 (br s, 1H)~ 0.88 (t, 3H), ~ 1.28 (m), ~ 1.62 (m), ~ 2.01 (m, 4H), ~ 2.18 (t, 2H), ~ 3.43 (q, 2H), ~ 3.72 (t, 2H), ~ 5.34 (m, 2H), ~ 5.75 (br s, 1H)
¹³C NMR (ppm) ~ 10 (CH₃), ~ 30 (CH₂CO), ~ 42 (NCH₂), ~ 61 (OCH₂), ~ 175 (C=O)~ 14.1, 22.7, 25.8, 29.3, 29.4, 29.5, 29.6, 29.7, 31.9, 36.8, 42.4, 61.3, 174.9~ 14.1, 22.7, 25.8, 27.2, 29.1, 29.2, 29.3, 29.5, 29.7, 31.9, 36.8, 42.4, 61.3, 129.8, 130.0, 174.9
FT-IR (cm⁻¹) ~ 3300 (N-H stretch), ~ 3080 (O-H stretch), ~ 2940, 2870 (C-H stretch), ~ 1640 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II)~ 3300 (N-H), ~ 3090 (O-H), ~ 2920, 2850 (C-H), ~ 1640 (C=O), ~ 1550 (N-H)~ 3300 (N-H), ~ 3090 (O-H), ~ 3005 (=C-H), ~ 2925, 2855 (C-H), ~ 1640 (C=O), ~ 1550 (N-H)
Mass Spec. (m/z) Expected [M+H]⁺: 118.0863Expected [M+H]⁺: 300.3156Expected [M+H]⁺: 326.3312

Experimental Protocols

Accurate data acquisition is contingent on meticulous experimental execution. The following are detailed protocols for the synthesis and characterization of N-Propionylethanolamine.

Chemical Synthesis of N-Acylethanolamines

A common and effective method for synthesizing N-acylethanolamines involves the acylation of ethanolamine with an appropriate acyl chloride.[1]

Materials:

  • Propionyl chloride (or other relevant acyl chloride)

  • Ethanolamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethanolamine and triethylamine in DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • Slowly add a solution of propionyl chloride in DCM to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-Propionylethanolamine.

Enzymatic Synthesis of N-Acylethanolamines

An alternative, greener approach utilizes lipase-catalyzed amidation, offering high selectivity and milder reaction conditions.[2]

Materials:

  • Propionic acid methyl ester (or other fatty acid methyl ester)

  • Ethanolamine

  • Immobilized Candida antarctica lipase (Novozym 435)

  • Hexane/Diisopropyl ether (1:1 mixture)

  • Diethyl ether

Procedure:

  • To a solution of the fatty acid methyl ester in a 1:1 mixture of hexane and diisopropyl ether, add the amine and immobilized Candida antarctica lipase.[2]

  • Heat the reaction mixture to 45°C and stir until the reaction is complete (monitored by TLC).[2]

  • Dilute the reaction mixture with diethyl ether and filter to remove the enzyme.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the resulting residue by silica gel chromatography.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectra are recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • A small amount of the sample is placed directly on the ATR crystal.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Samples are dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused into the mass spectrometer.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of N-Propionylethanolamine, the following diagrams are provided.

G cluster_synthesis Synthesis of N-Propionylethanolamine prop_chloride Propionyl Chloride reaction Acylation Reaction prop_chloride->reaction ethanolamine Ethanolamine ethanolamine->reaction crude_product Crude Product reaction->crude_product purification Purification crude_product->purification final_product N-Propionylethanolamine purification->final_product G cluster_pathway PPAR-α Signaling Pathway NAE N-Acylethanolamine (e.g., N-Propionylethanolamine) PPARa PPAR-α NAE->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression PPRE->TargetGenes BiologicalEffects Biological Effects (e.g., Anti-inflammatory) TargetGenes->BiologicalEffects

References

Purity Assessment of N-(2-Hydroxyethyl)propionamide: A Comparative Guide to GC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gas chromatography (GC) for the purity assessment of N-(2-Hydroxyethyl)propionamide against alternative analytical methods. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable technique for their specific needs. Commercial this compound is typically available at a purity of greater than 97.0%, as determined by GC.

Comparison of Analytical Methods

The purity of this compound can be determined by various analytical techniques, each with its own advantages and limitations. Gas chromatography is a commonly cited method for purity assessment of the commercial product. An alternative method, High-Performance Liquid Chromatography (HPLC), has also been described for the analysis of this compound.

Analytical MethodPrincipleCommon Column/Stationary PhaseMobile Phase/Carrier GasDetectorTypical Purity ResultPotential Impurities Detected
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Rxi-624sil MS or similar mid-polarity columnHelium or NitrogenFlame Ionization Detector (FID)>97.0%Ethanolamine, Propionic Acid, Ethyl Propionate, Di(2-hydroxyethyl)propionamide
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Newcrom R1 (Reverse Phase)[1]Acetonitrile, Water, and Phosphoric Acid[1]UV DetectorNot specified in literaturePotential for separating polar impurities and degradation products.

Data Presentation

Table 1: Comparison of GC and HPLC for Purity Analysis of this compound

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Volatility-based separation in a gaseous mobile phase.Polarity-based separation in a liquid mobile phase.
Typical Column Rxi-624sil MS (or equivalent)Newcrom R1 (Reverse Phase)[1]
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Acetonitrile, Water, Phosphoric Acid[1]
Detector Flame Ionization Detector (FID)UV Detector
Reported Purity >97.0% for commercial products.Method available, but specific purity data not found.
Commonly Analyzed Impurities Unreacted starting materials (Ethanolamine, Propionic Acid/Esters), byproducts (diesters, diamides).Polar impurities, degradation products.
Advantages High resolution for volatile and semi-volatile compounds, robust and reliable.Suitable for non-volatile and thermally labile compounds, versatile.
Limitations Not suitable for non-volatile impurities, requires derivatization for some compounds.May have lower resolution for some volatile impurities compared to GC.

Experimental Protocols

Gas Chromatography (GC) Method for Purity Assessment

This protocol is a representative method based on general principles for the analysis of amide compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: Rxi-624sil MS (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium, constant flow.

  • Injector: Split/Splitless, 250 °C.

  • Detector: FID, 280 °C.

Temperature Program:

  • Initial Temperature: 80 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 250 °C.

  • Final Hold: 5 minutes.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

  • Inject 1 µL of the prepared sample into the GC.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method has been described for the analysis of this compound.[1]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1]

Mobile Phase:

  • A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

Analysis:

  • The separation is based on a reverse-phase mechanism.

Potential Impurities in this compound

The manufacturing process of this compound, typically involving the reaction of a propionic acid derivative with ethanolamine, may lead to the presence of several impurities.

  • Unreacted Starting Materials:

    • Ethanolamine

    • Propionic acid or its ester (e.g., ethyl propionate)

  • Byproducts:

    • Di(2-hydroxyethyl)propionamide: Formed by the reaction of this compound with another molecule of ethanolamine.

    • Esters: Transesterification side reactions can lead to the formation of ester impurities.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Suitable Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for the purity assessment of this compound by GC.

References

A Comparative Guide to the Quantification of N-(2-Hydroxyethyl)propionamide: HPLC, GC, and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-(2-Hydroxyethyl)propionamide is crucial for various stages of research and development. This guide provides a comprehensive comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method offers a robust and reliable approach.

Experimental Protocol: HPLC-UV

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to improve peak shape.[1] For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.[3]

Method Validation Summary: HPLC-UV

The performance of the HPLC-UV method is summarized in the table below. The validation parameters demonstrate the method's suitability for the intended purpose.

Validation ParameterResult
Linearity (Concentration Range) 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Alternative Analytical Methods

While HPLC-UV is a reliable method, other techniques can offer advantages in terms of sensitivity, selectivity, or applicability to different sample matrices.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since commercial this compound purity is often assessed by GC, it stands as a viable alternative for quantification.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min, and hold for 5 minutes.

  • Sample Preparation: Samples may require derivatization to increase volatility and thermal stability, although direct injection is also possible depending on the compound's properties.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).[5][6]

  • Chromatography: Similar conditions as the HPLC-UV method can be used, with the mobile phase being compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).[1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Mass Analysis: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative and quantitative analysis.

  • Sample Preparation: Minimal sample preparation is often required, which may include protein precipitation or solid-phase extraction for biological samples.[7]

Comparative Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC-UVGC-FIDLC-MS
Selectivity ModerateModerate to HighVery High
Sensitivity GoodGoodExcellent
Sample Throughput HighModerateModerate to High
Cost of Instrumentation LowLowHigh
Ease of Use Relatively SimpleRequires ExpertiseComplex
Matrix Effect Can be significantLess proneCan be significant
Derivatization Not requiredMay be requiredNot usually required

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method to ensure its suitability for quantifying this compound.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_reporting 3. Documentation & Reporting MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Determination Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

HPLC Method Validation Workflow

References

Performance Showdown: N-(2-Hydroxyethyl)propionamide versus Alternative Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of materials science and asset integrity, the selection of an effective corrosion inhibitor is paramount. This guide provides a comparative analysis of N-(2-Hydroxyethyl)propionamide against other common corrosion inhibitors, supported by experimental data from various studies. The focus is on performance in preventing the corrosion of steel in saline and acidic environments.

Comparative Performance Analysis

This compound belongs to the amide class of corrosion inhibitors, which are known for their film-forming properties. These compounds adsorb onto the metal surface, creating a protective barrier against corrosive agents. Their performance is often compared with other nitrogen-containing inhibitors like imidazolines, as well as various "green" and inorganic inhibitors.

The following table summarizes the performance of this compound and its alternatives based on data from multiple studies. It is crucial to note that the experimental conditions vary between studies, which can significantly influence the reported inhibition efficiencies.

Inhibitor ClassSpecific CompoundMaterialCorrosive MediumTemperatureConcentrationInhibition Efficiency (%)Test MethodReference
Amide N-[2-[(2-hydroxyethyl) amino] ethyl]-amide (from coffee bagasse oil) Copper3.5% NaCl25°C50 ppm90Potentiodynamic Polarization, EIS[1][2]
AmideFatty acid amide (from coffee bagasse oil)X70 SteelCO2-saturated brine60°C25 ppm99Electrochemical Techniques[1]
AmideN-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amideSt3 Steel3.0% NaCl25°C10 mM96.6Potentiodynamic Polarization, EIS, Weight Loss[3]
Imidazoline Oleic acid imidazolineQ235 Steel3.5% NaCl (CO2 saturated)Not specifiedNot specified> Amide (A1)EIS, Potentiodynamic Polarization[4]
ImidazolineCarboxyethyl-imidazolineAPI X-120 Pipeline Steel3% NaCl (CO2 saturated)50°C20 ppmVaries with flow rateElectrochemical Techniques[5]
Imidazoline1-(2-aminoethyl)-2-oleylimidazoline (AEOI)N80 Steel15% HCl298 K150 ppm90.26Weight Loss, Potentiodynamic Polarization, EIS[6]
Plant Extract (Green Inhibitor) Echinacea extract (water-alcohol)17GS SteelNS4 model environment20-50°CNot specified69Not specified[7]
Plant Extract (Green Inhibitor)Tea extract (water)17GS SteelNS4 model environment20-50°CNot specified50Not specified[7]
Inorganic Sodium Molybdate + Zinc ChlorideMild Steel1M NaClNot specified7x10⁻³ M99Weight Loss, EIS[1]

Key Observations:

  • Amide-based inhibitors , including derivatives of this compound, demonstrate high inhibition efficiencies, often exceeding 90%, in various corrosive environments.[1][2][3]

  • Imidazolines are frequently cited as high-performance alternatives to amides, in some cases showing superior inhibition.[4] However, the performance of both amides and imidazolines can be temperature-dependent, with amides sometimes showing better thermal stability.[8]

  • "Green" inhibitors derived from plant extracts offer a more environmentally friendly alternative, though their reported efficiencies can be lower than synthetic inhibitors.[7]

  • Inorganic inhibitors , when used in combination, can achieve very high levels of protection.[1]

Experimental Protocols

The data presented above were obtained using standard corrosion testing methodologies. The following are detailed protocols for the key experimental techniques cited.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine corrosion rates.

  • Sample Preparation: Steel coupons of known dimensions are mechanically polished with abrasive papers of decreasing grit size, rinsed with deionized water and a suitable solvent (e.g., acetone), dried, and weighed to a precision of 0.1 mg.[7]

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period (e.g., 24 to 72 hours) at a constant temperature.[9][10]

  • Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which may involve using specific acid solutions with an inhibitor to prevent further attack on the base metal.[7]

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[9]

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the corrosion mechanism. A standard three-electrode setup is used, consisting of a working electrode (the steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[7]

Potentiodynamic Polarization (PDP):

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[7]

  • Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed. The corrosion current density (Icorr) is determined by extrapolating the linear portions (Tafel slopes) of the anodic and cathodic curves back to the corrosion potential (Ecorr).[11]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density in the blank solution, and Icorrᵢ is the corrosion current density in the inhibited solution.[11]

Electrochemical Impedance Spectroscopy (EIS):

  • Setup: The experiment is conducted at the stable OCP.

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[12]

  • Data Analysis: The impedance data is often plotted in a Nyquist plot (imaginary impedance vs. real impedance). The plot is then fitted to an equivalent electrical circuit to model the corrosion process. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate.[12][13]

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance with the inhibitor, and Rct₀ is the charge transfer resistance without the inhibitor.[14]

Visualizing the Inhibition Mechanism

The primary mechanism by which this compound and many of its alternatives function is through adsorption onto the metal surface. This process can be visualized as a series of steps leading to the formation of a protective film.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process Inhibitor_Molecules Inhibitor Molecules Adsorption Adsorption of Inhibitor Inhibitor_Molecules->Adsorption Transport to surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal_Surface Metal Surface (e.g., Steel) Corrosive_Species->Metal_Surface Attacks surface Metal_Surface->Adsorption Film_Formation Protective Film Formation Adsorption->Film_Formation Film_Formation->Corrosive_Species Blocks Corrosion_Blocked Corrosion Reactions Blocked Film_Formation->Corrosion_Blocked

Caption: General mechanism of corrosion inhibition by adsorption.

This guide provides a foundational comparison of this compound with alternative corrosion inhibitors. For specific applications, it is highly recommended to conduct targeted testing under conditions that closely mimic the intended operational environment.

References

Comparative Solubility of N-Propionylethanolamine in Various Solvents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of N-Propionylethanolamine, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative comparison based on the general principles of amide solubility, alongside a detailed experimental protocol for researchers to determine precise quantitative values.

Understanding the Solubility of N-Propionylethanolamine

N-Propionylethanolamine is a molecule containing both an amide and a hydroxyl functional group. These groups dictate its solubility characteristics. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, while the ethyl and propyl chains introduce a degree of non-polar character.

Generally, amides with lower molecular weights exhibit some solubility in water due to their ability to form hydrogen bonds.[1] Primary and secondary amides, like N-Propionylethanolamine, can act as both hydrogen bond donors and acceptors, which tends to enhance their solubility in protic solvents compared to tertiary amides.[1] However, as the carbon chain length increases, the non-polar character becomes more dominant, leading to decreased water solubility.[1]

Qualitative Solubility Comparison

Based on the principles of "like dissolves like" and the known behavior of similar small amides, the expected solubility of N-Propionylethanolamine in a range of common laboratory solvents is summarized in the table below.

Solvent CategorySolvent ExampleExpected Qualitative SolubilityRationale
Polar Protic WaterSoluble to Moderately SolubleThe amide and hydroxyl groups can form strong hydrogen bonds with water molecules.
MethanolSolubleThe polar nature and hydrogen bonding capabilities of methanol make it a good solvent for polar molecules.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Polar Aprotic AcetoneSolubleThe polarity of acetone allows it to dissolve polar solutes, although the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and some non-polar compounds.
AcetonitrileModerately SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents.
Non-Polar HexaneInsoluble to Sparingly SolubleThe non-polar nature of hexane makes it a poor solvent for polar molecules like N-Propionylethanolamine.
TolueneSparingly SolubleThe aromatic ring of toluene provides some polarizability, which may allow for minimal dissolution of polar solutes.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for N-Propionylethanolamine, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted to specific laboratory conditions.

Objective:

To determine the solubility of N-Propionylethanolamine in various solvents at a specified temperature.

Materials:
  • N-Propionylethanolamine (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials or test tubes with caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Propionylethanolamine to a known volume of the chosen solvent in a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

    • To remove any remaining undissolved solid, filter the collected supernatant through a syringe filter (with a pore size appropriate for the analytical method, e.g., 0.45 µm).

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical instrument.

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of N-Propionylethanolamine.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add excess N-Propionylethanolamine to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Equilibrate for 24-48 hours B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant to remove undissolved solid E->F G Dilute filtered sample F->G H Analyze using a calibrated instrument (e.g., HPLC) G->H I Calculate solubility (e.g., in g/100 mL) H->I

Caption: Experimental workflow for determining the solubility of N-Propionylethanolamine.

References

Safety Operating Guide

Proper Disposal of N-(2-Hydroxyethyl)propionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the proper disposal of N-(2-Hydroxyethyl)propionamide (CAS RN: 18266-55-2), ensuring compliance and safety in your research and development endeavors.

Immediate Safety Considerations

According to the Safety Data Sheet (SDS) from TCI AMERICA, this compound is not classified as a hazardous substance under OSHA HazCom: CFR 1910.1200 and WHMIS 2015.[1] However, it is crucial to handle all chemicals with care. In the event of a spill, absorb the material with an inert substance (e.g., dry sand, earth, or sawdust) and collect it for disposal.[1] Ensure adequate ventilation and prevent the product from entering drains.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always adhere to federal, state, and local regulations.[1]

  • Waste Identification and Collection:

    • Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix this compound with other waste streams unless specifically instructed to do so by a qualified professional.[2]

  • Disposal Method:

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • Never dispose of this compound by pouring it down the sink or into the regular trash.[2][3] Evaporation of chemical waste is also not an acceptable disposal method.[3]

  • Container Disposal:

    • Empty containers of this compound should be disposed of as unused product, following all applicable regulations.[1]

    • For containers that held non-acutely hazardous waste, they can often be disposed of as regular trash after being thoroughly emptied and any labels defaced.[3] However, it is best practice to consult with your EHS department for specific guidance on container disposal.

  • Consult with EHS:

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup. They can provide information on local regulations and approved disposal facilities.

Quantitative Data Summary

The Safety Data Sheet for this compound does not specify quantitative limits for disposal. Disposal procedures are guided by regulatory compliance rather than specific concentration thresholds.

ParameterValueSource
OSHA Haz Com: CFR 1910.1200Not classifiableTCI AMERICA SDS[1]
WHMIS 2015Not classifiableTCI AMERICA SDS[1]
TransportationNon-hazardous for transportationTCI AMERICA SDS[1]

Experimental Protocols

This document provides operational guidance on disposal and does not cite specific experimental protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Have this compound Waste B Is the container empty? A->B C Thoroughly empty the container. Deface all labels. B->C Yes F Collect waste in a labeled, sealed, and compatible container. B->F No D Dispose of container as regular trash? (Consult EHS) C->D E Follow EHS guidance for container disposal. D->E Yes/No J End: Waste Properly Disposed E->J G Consult Environmental Health & Safety (EHS) for approved disposal procedures. F->G H Option 1: Arrange for EHS pickup for incineration. G->H I Option 2: Dissolve in a combustible solvent for incineration (if permitted and equipped). G->I H->J I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.